Guanidine nitrate
Description
Nomenclature and Chemical Identity of Guanidinium (B1211019) Nitrate (B79036)
The precise naming and identification of chemical compounds are fundamental to scientific communication and research. Guanidine (B92328) nitrate is cataloged and referred to through a variety of systematic and common names, as well as unique database identifiers.
According to the International Union of Pure and Applied Chemistry (IUPAC), the correct and systematic name for this compound is guanidinium nitrate . wikipedia.org This name accurately reflects the ionic nature of the compound, which consists of the guanidinium cation ([C(NH₂)₃]⁺) and the nitrate anion (NO₃⁻). Other IUPAC-recognized names include "guanidine;nitric acid". thermofisher.comfishersci.cathermofisher.comt3db.ca
Despite the formal IUPAC designation, the term guanidine nitrate is widely and colloquially used in industrial and academic literature. wikipedia.org Other common names and synonyms include guanidine mononitrate, carbamidine nitrate, and iminourea nitrate. chemicalbook.comjaydinesh.com
For unambiguous identification in scientific databases and literature, a set of unique identifiers is assigned to this compound. These identifiers facilitate precise data retrieval and cross-referencing across various chemical and biological databases.
| Identifier Type | Identifier | Database/Authority |
| CAS Registry Number | 506-93-4 | Chemical Abstracts Service |
| PubChem CID | 10481 | PubChem |
| EC Number | 208-060-1 | European Chemicals Agency (ECHA) |
| UNII | B542239A4E | FDA Global Substance Registration System (GSRS) |
| UN Number | 1467 | United Nations |
| InChI Key | CNUNWZZSUJPAHX-UHFFFAOYSA-N | IUPAC International Chemical Identifier |
| DSSTox Substance ID | DTXSID3027164 | EPA DSSTox |
| ChemSpider ID | 10049 | Royal Society of Chemistry |
| Data sourced from multiple references. wikipedia.orgnist.govchemspider.comnih.gov |
There is no UniProt ID for this compound as UniProt is a database for protein sequences and functional information.
Historical Context and Evolution of Research on this compound
The scientific journey of this compound, from its initial synthesis to its large-scale industrial production, reflects the advancements in chemical engineering and technology over more than a century.
The first documented synthesis of a related compound, nitroguanidine (B56551), from this compound dates back to 1877 by Jousselin, who initially misidentified the product. alpenfalke.com This early work, however, laid the groundwork for future investigations. In 1891, Pellizzari and Franchimont correctly identified nitroguanidine, which is synthesized from this compound, establishing a foundational understanding of its chemistry. alpenfalke.comat.ua The following year, Thiele further advanced the preparation methods. alpenfalke.comat.ua An early method for preparing this compound involved the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate. orgsyn.org In 1907, a German patent was granted to Celso Ulpiani for a process reacting dicyanamide (B8802431) with a strong acid to produce guanidinium nitrate. acs.org
The industrial production of this compound has evolved significantly to improve yield, safety, and efficiency. Initially, methods involved the reaction of dicyandiamide or its calcium salt with ammonium nitrate. wikipedia.org One of the earliest industrial processes involved heating dicyandiamide and ammonium nitrate. orgsyn.org
Several methods have been developed and refined over the years:
Dicyandiamide and Ammonium Nitrate Method: This common industrial method involves the reaction of dicyandiamide with ammonium nitrate. wikipedia.orgchemicalbook.com The process typically involves heating an intimate mixture of the two reactants. orgsyn.org
Calcium Cyanamide (B42294) Method: Another established route involves heating calcium cyanamide with ammonium nitrate. orgsyn.orgcdnsciencepub.comgoogle.com Variations of this process include reacting calcium cyanamide with nitric acid. chemicalbook.com
Urea (B33335) and Ammonium Nitrate Method: A more modern and economically attractive approach is the reaction of molten urea with molten ammonium nitrate, often in the presence of a silica (B1680970) catalyst. guidechem.combowasag.comyoutube.comwikipedia.org This method is considered one of the most up-to-date processes. bowasag.com
Continuous Production Processes: To enhance safety and automation, continuous production processes have been developed. One such process involves reacting liquid ammonia (B1221849) and dilute nitric acid to form ammonium nitrate in situ, which then reacts with dicyandiamide in a tubular reactor. google.com This avoids the hazardous storage and transportation of solid ammonium nitrate. google.com
These advancements have transformed the synthesis of this compound from a laboratory-scale procedure to a large-scale, continuous industrial operation. at.uagoogle.com
Shifting Research Paradigms and Applications
The study of this compound has transitioned from primarily focusing on its synthesis and basic properties to a more nuanced exploration of its applications and fundamental chemical behavior. Initially recognized for its energetic properties, research has expanded to encompass its role as a versatile precursor in various chemical syntheses and its utility in advanced materials. acs.org This shift is driven by the increasing demand for high-performance, safer energetic materials and the need for efficient and environmentally benign synthetic routes in the chemical industry. ontosight.aiarxiv.org The development of sophisticated analytical and computational tools has further enabled researchers to investigate its properties and reaction mechanisms with unprecedented detail, opening new avenues for its application. arxiv.org
Significance of this compound in Contemporary Chemical Science
This compound holds a significant position in modern chemical science due to its diverse applications, ranging from high-energy materials to the synthesis of pharmaceuticals.
This compound is a key component in the field of energetic materials. nih.govontosight.ai It is recognized for its high nitrogen content and its ability to produce a large volume of gas upon decomposition, making it a valuable ingredient in propellants and gas-generating compositions. ontosight.aiwikipedia.org Research in this area focuses on its use as a fuel in solid rocket propellants and as a gas generant in automotive airbag systems. nih.govriverlandtrading.com Its decomposition characteristics, which result in a relatively low flame temperature and the formation of non-toxic gases, make it an attractive alternative to other energetic materials. wikipedia.org Furthermore, it serves as a precursor for the synthesis of other high-energy compounds like nitroguanidine. wikipedia.orgresearchgate.net
In the realm of organic and pharmaceutical chemistry, this compound serves as a crucial building block for the synthesis of a variety of compounds. riverlandtrading.comjigschemical.in It is a key raw material in the production of sulfanilamide (B372717) drugs and other pharmaceutical intermediates. jigschemical.ingoogle.com Its utility extends to the synthesis of various guanidine derivatives, which are of interest for their potential biological activities. ontosight.airiverlandtrading.com The reactivity of the guanidine group allows for its incorporation into diverse molecular frameworks, making it a versatile tool for synthetic chemists. cdnsciencepub.comraco.cat
This compound is a well-established component in gas generation systems, most notably in automotive airbags. wikipedia.orgriverlandtrading.com Its decomposition reaction produces a large volume of nitrogen gas, which is essential for the rapid inflation of the airbag. wikipedia.orgjes.or.jp The combustion of this compound-based propellants is characterized by a low heat of combustion, which is advantageous for use with plastic airbag materials. jes.or.jp Researchers continue to investigate its combustion mechanism to optimize its performance in these systems, aiming for cleaner exhaust gases and lower combustion temperatures. jes.or.jpjes.or.jp
Overview of Advanced Research Methodologies Applied to this compound Studies
The study of this compound has been significantly advanced by the application of sophisticated computational techniques.
Quantum chemistry calculations, particularly Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and ab initio methods, have become indispensable tools for investigating the properties and reactivity of this compound at the molecular level. researchgate.netasianpubs.orgasianpubs.org These methods allow for the detailed analysis of its electronic structure, molecular orbitals, and charge distribution. researchgate.netasianpubs.org
Researchers have employed DFT to study the optimized molecular geometry and vibrational frequencies of this compound. researchgate.netasianpubs.org Frontier Molecular Orbital (FMO) analysis using DFT has provided insights into the electron delocalization and charge transfer within the molecule. researchgate.netasianpubs.org TD-DFT calculations have been used to investigate its optical properties. researchgate.netasianpubs.org
Furthermore, ab initio computations have been crucial in elucidating the complex thermal decomposition pathways of this compound. researchgate.netjes.or.jp These calculations have helped to identify key intermediates and transition states in the decomposition process, providing a deeper understanding of the reaction mechanisms that are difficult to probe experimentally. jes.or.jpresearchgate.net For instance, studies have shown that the decomposition is likely initiated in the gas phase through isomerization and proton transfer, leading to the formation of guanidine and nitric acid. researchgate.net
Table 1: Investigated Properties of this compound using Quantum Chemistry Methods
| Property Investigated | Computational Method Employed | Key Findings |
|---|---|---|
| Molecular Geometry & Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | Optimized molecular geometry and computed vibrational spectra show good agreement with experimental data. researchgate.netasianpubs.org |
| Electronic Properties & Charge Distribution | DFT (Mulliken Population Analysis) | Analysis of Mulliken charges provides insights into the charge distribution within the guanidinium and nitrate ions. researchgate.netasianpubs.org |
| Electron Delocalization & Charge Transfer | Frontier Molecular Orbital (FMO) Analysis | The low energy gap between HOMO and LUMO indicates significant electron delocalization and intramolecular charge transfer. researchgate.netasianpubs.org |
| Optical Properties | Time-Dependent DFT (TD-DFT) | Calculations of hyperpolarizability suggest that this compound possesses good nonlinear optical (NLO) properties. researchgate.netasianpubs.org |
| Thermal Decomposition Pathways | Ab initio Computations | Elucidation of multi-step decomposition mechanisms, including isomerization and formation of key intermediates like guanidine and nitric acid. researchgate.netjes.or.jp |
| Combustion Mechanism | Detailed Chemical Kinetics Modeling (based on quantum chemical calculations) | Identification of key reactions and species involved in the gas-phase combustion of this compound. jes.or.jpjes.or.jp |
Spectroscopic Techniques (e.g., FTIR, MS, UV-Vis)
Spectroscopic methods are fundamental in identifying the structural features of this compound and analyzing the products of its decomposition.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups within this compound and to detect gaseous species evolved during its thermal decomposition. researchgate.netresearchgate.net The infrared spectrum of this compound exhibits several prominent absorption bands. dtic.mil A strong band associated with the nitrate ion (NO₃⁻) is typically observed around 1384 cm⁻¹. dtic.mil Studies combining thermal analysis with FTIR (TG-FTIR) have been instrumental in identifying the decomposition products. Evolved gas analysis of pure this compound shows characteristic peaks for ammonia (NH₃), nitrous oxide (N₂O), carbon dioxide (CO₂), and nitrogen dioxide (NO₂). core.ac.uk In some experiments, water (H₂O) has also been detected as a major evolved gas. researchgate.netresearchgate.net
| Wavenumber (cm-1) | Assignment | Reference |
|---|---|---|
| ~3409 | NH3+ asymmetric stretching (in a glycine (B1666218) this compound crystal) | iosrjournals.org |
| ~3202 | NH3+ asymmetric stretching (in a glycine this compound crystal) | iosrjournals.org |
| ~1384 | Nitrate ion (NO3-) | dtic.mil |
| ~825 | Nitrate ion (NO3-) | dtic.mil |
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with thermogravimetry (TG-MS), provides detailed insight into the gaseous products of this compound decomposition. researchgate.netjes.or.jp This technique allows for the evaluation of evolved gases on an accurate mass basis. nii.ac.jpresearchgate.net Research has shown that the primary gases evolved during the thermal decomposition of this compound are ammonia (NH₃), nitrous oxide (N₂O), nitrogen dioxide (NO₂), and carbon dioxide (CO₂). researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) has been used to successfully distinguish between species with similar mass-to-charge ratios, such as CO₂ and N₂O. nii.ac.jpresearchgate.net
| Mass-to-Charge Ratio (m/z) | Detected Species/Ion | Reference |
|---|---|---|
| 17 | NH3+ | researchgate.net |
| 18 | H2O+ | nii.ac.jp |
| 28 | N2+ or CO+ | researchgate.net |
| 30 | NO+ | nii.ac.jp |
| 44 | N2O+ or CO2+ | researchgate.netnii.ac.jp |
| 46 | NO2+ | nii.ac.jp |
UV-Vis Spectroscopy
UV-Vis spectroscopy is another analytical tool used in the study of this compound, often to analyze its solutions or degradation products. In studies of mixtures containing this compound, a peak observed around 300 nm is attributed to the nitrate ion. jes.or.jp For quantitative analysis in high-performance thin-layer chromatography (HPTLC), UV detection for this compound is performed at 210 nm. researchgate.net Research on related semi-organic crystals, such as glycine this compound, shows excellent transmission throughout the visible region, with a UV cut-off wavelength found at 203 nm. iosrjournals.org
| Wavelength (nm) | Observation | Reference |
|---|---|---|
| 203 | UV cut-off wavelength for Glycine this compound crystal | iosrjournals.org |
| 210 | Wavelength for UV detection in HPTLC analysis | researchgate.net |
| ~300 | Absorption peak attributed to nitrate ion in aqueous mixtures | jes.or.jp |
| Visible Region | High transparency for related crystals | iosrjournals.org |
Thermal Analysis Methods (e.g., DSC, TG)
Thermal analysis techniques are crucial for determining the stability, decomposition kinetics, and energetic properties of this compound.
Differential Scanning Calorimetry (DSC)
DSC studies reveal the thermal transitions of this compound. The decomposition of this compound is complex, with some studies showing at least two overlapped exothermic peaks in dynamic DSC curves. researchgate.nettandfonline.com Isothermal DSC experiments conducted between 305–320°C indicate that the decomposition can be resolved into a combination of three distinct peaks. tandfonline.com The decomposition process involves significant heat release. uri.edu When this compound is mixed with other compounds like basic copper nitrate, the onset decomposition temperature of the mixture is lower than that of the individual components. tandfonline.com For pure this compound, the decomposition is exothermic. uri.edu
| Temperature Range (°C) | Event | Heating Condition | Reference |
|---|---|---|---|
| 214–216 | Melting Point | Not specified | guidechem.com |
| 305–320 | Isothermal Decomposition (three peaks observed) | Isothermal | tandfonline.com |
| ~290 | Onset Temperature (in sealed cell) | Not specified | researchgate.net |
| Not specified | Exothermic Decomposition | Dynamic heating | researchgate.neturi.edu |
Thermogravimetric Analysis (TG)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, TG curves typically show a single-step, significant weight loss event in the temperature range of 450–700 K (177–427 °C). guidechem.com The extrapolated onset temperature for this primary decomposition stage is reported as 580.28 K (307.13 °C). guidechem.combuct.edu.cn Combined TG-FTIR-MS experiments reveal a two-stage decomposition process up to 500 °C. researchgate.netresearchgate.net The first stage is rapid, occurring between 260 to 336 °C with a 75% mass loss, while the second stage is slower, with an additional 10% mass loss, leaving about 15% residue at 500 °C. researchgate.net
| Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |
|---|---|---|---|
| 260–336 | ~75% | First stage of decomposition | researchgate.net |
| >336–500 | ~10% | Second, slower stage of decomposition | researchgate.net |
| 177–427 | ~85% (Total) | Single-step weight loss event | guidechem.com |
Structure
2D Structure
Properties
IUPAC Name |
guanidine;nitric acid | |
|---|---|---|
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InChI |
InChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4) | |
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InChI Key |
CNUNWZZSUJPAHX-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=N)(N)N.[N+](=O)(O)[O-] | |
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Molecular Formula |
CH5N3.HNO3, Array, C(NH2)3NO3, CH6N4O3 | |
| Record name | GUANIDINE NITRATE | |
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| Record name | guanidine nitrate | |
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Related CAS |
113-00-8 (Parent) | |
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DSSTOX Substance ID |
DTXSID3027164 | |
| Record name | Guanidine nitrate | |
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Molecular Weight |
122.08 g/mol | |
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Physical Description |
Guanidine nitrate appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion., Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, White solid; [Hawley] White crystalline powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS. | |
| Record name | GUANIDINE NITRATE | |
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| Record name | Guanidine, nitrate (1:1) | |
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Boiling Point |
Decomposes at boiling point | |
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Solubility |
Sol in 10 parts water; sol in alcohol, SLIGHTLY SOL IN ACETONE, Solubility in water, g/100ml at 20 °C: 16 | |
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Density |
1.436 g/cm³ | |
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Color/Form |
Crystalline powder | |
CAS No. |
506-93-4; 52470-25-4, 506-93-4, 52470-25-4 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GUANIDINE NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
214 °C, 217 °C | |
| Record name | GUANIDINE, MONONITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GUANIDINE NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis and Advanced Manufacturing Methodologies of Guanidine Nitrate
Established Synthetic Routes and Reaction Mechanisms
The industrial production of guanidine (B92328) nitrate (B79036) relies on two principal synthetic pathways: the reaction of cyanamide (B42294) with ammonium (B1175870) nitrate and the reaction of dicyandiamide (B1669379) with ammonium salts. These methods are favored for their efficiency and scalability.
Cyanamide Method with Ammonium Nitrate
The synthesis of guanidine nitrate from cyanamide and ammonium nitrate proceeds through a condensation reaction. guidechem.com In one variation of this process, a fused mixture of ammonium nitrate and urea (B33335) is prepared, into which a cyanamide salt is added. google.comat.ua The urea acts as a flux, depressing the melting point of the mixture and allowing the reaction to proceed at lower temperatures under anhydrous conditions. google.com This technique helps to minimize the formation of by-products that can occur when water is present. google.com The reaction melt is maintained at a controlled temperature to facilitate the condensation process, leading to the formation of this compound. at.ua
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while ensuring operational safety. Key variables include temperature, pressure, and the use of additives like urea.
The fusion of ammonium nitrate with a cyanamide salt is conducted under substantially anhydrous conditions. The addition of urea, typically between 15% and 45% by weight of the ammonium nitrate, creates a reaction mixture that remains liquid at temperatures below 120°C. google.com The reaction is generally carried out at atmospheric pressure, which avoids the need for specialized high-pressure vessels. Controlling the temperature is critical; the reaction is typically maintained between 110°C and 135°C. google.com This moderate temperature range minimizes the decomposition of urea and the formation of unwanted by-products like dicyandiamide, which requires higher temperatures (around 160°C) to convert to this compound. google.com
Table 1: Optimized Parameters for this compound Synthesis via the Cyanamide Method
| Parameter | Optimized Value/Condition | Rationale |
|---|---|---|
| Temperature | 110°C - 135°C google.com | Prevents urea decomposition and formation of by-products like dicyandiamide. google.com |
| Pressure | Atmospheric | Eliminates the need for high-pressure equipment. |
| Urea Content | 15% - 45% by weight of ammonium nitrate google.com | Acts as a flux to lower the fusion temperature of the mixture. google.com |
| Reaction Time | Approximately two hours at.ua | Ensures completion of the reaction after the addition of the cyanamide salt. at.ua |
| Conditions | Substantially anhydrous google.com | Minimizes the formation of hydrolytic by-products. google.com |
Dicyandiamide and Ammonium Salt Reactions
This synthesis is typically performed by heating an intimate mixture of dicyandiamide and ammonium nitrate. orgsyn.orgprepchem.com The process can be conducted in a batch-wise manner, where the reactants are added to a reaction kettle in several portions to control the reaction rate and temperature. google.com
In the context of guanidine salt preparation, the hydrolysis of dicyandiamide is a known reaction pathway, though it represents a different route than the direct fusion with ammonium salts. When dicyandiamide is hydrolyzed, typically with acids or water at high temperatures, it first forms guanylurea (B105422). google.comsciencemadness.org In a subsequent step, the guanylurea is split by the hydrolytic agent to yield one molecule of guanidine, along with ammonia (B1221849) and carbon dioxide. google.com This hydrolytic process results in only one molecule of guanidine from one molecule of dicyandiamide. google.com While this pathway is understood, the more direct and higher-yielding method involves the fusion with ammonium salts, which avoids the multi-step hydrolysis and improves atom economy. orgsyn.orggoogle.com
The reaction between dicyandiamide and ammonium salts is understood to proceed through the formation of a biguanide (B1667054) intermediate. cdnsciencepub.comsciencemadness.org When dicyandiamide is heated with ammonium nitrate, biguanide mononitrate is formed as a transient product. orgsyn.orgsciencemadness.org This intermediate is strongly basic and tends to react with the unreacted ammonium nitrate, which is evidenced by the liberation of ammonia during the reaction. orgsyn.org As the reaction progresses with prolonged heating and increased temperature (approaching 160-180°C), the biguanide intermediate is converted into the final this compound product. sciencemadness.org Using an excess of the ammonium salt helps to drive the reaction towards the formation of the guanidine salt. orgsyn.orgsciencemadness.org
Table 2: Reaction Stages in Dicyandiamide and Ammonium Nitrate Method
| Stage | Description | Key Species | Temperature |
|---|---|---|---|
| 1. Initial Reaction | Dicyandiamide and ammonium nitrate are mixed and heated. google.com | Dicyandiamide, Ammonium Nitrate | 130°C - 140°C google.com |
| 2. Intermediate Formation | A biguanide intermediate (biguanide mononitrate) is formed. orgsyn.orgcdnsciencepub.comsciencemadness.org | Biguanide mononitrate | ~120°C - 130°C sciencemadness.org |
| 3. Final Conversion | The intermediate reacts further to form the final product. google.comsciencemadness.org | this compound | 145°C - 220°C google.com |
A specific industrial process involves adding a mixture of dicyandiamide and ammonium nitrate in 5-10 batches into a reactor, controlling the initial reaction temperature between 130-140°C. After all reactants are added, the temperature is raised to 145-155°C for 30-60 minutes, and finally to 210-220°C to complete the reaction, achieving molar yields greater than 96%. google.com
Calcium Cyanamide Methods
A long-standing method for producing this compound involves the reaction of calcium cyanamide with ammonium nitrate. This process can be carried out under different conditions, including anhydrous fusion, aqueous solutions, and with the addition of urea to facilitate the reaction.
Historically, this reaction was performed by fusing an anhydrous mixture of the reactants. However, this required high temperatures to melt the ammonium nitrate, posing significant hazards due to the explosive nature of ammonium nitrate mixtures with carbonaceous materials. google.com To mitigate this, a "wet fusion" process was developed, where water was added to lower the melting point of ammonium nitrate to around 100-125°C. google.com A significant drawback of using water is the formation of by-products like dicyandiamide and melamine (B1676169). google.com To convert the dicyandiamide by-product to this compound, temperatures of at least 160°C are necessary, which in turn requires high-pressure equipment. google.com
To circumvent the issues associated with both anhydrous and wet fusion methods, the use of urea as a flux has been implemented. Urea, when mixed with ammonium nitrate, creates a eutectic mixture with a lower melting point, allowing the reaction to proceed at temperatures below 120°C under substantially anhydrous conditions. google.com This approach avoids the need for high-pressure apparatus and minimizes the formation of undesirable by-products. google.comat.ua In a typical procedure, a mixture of ammonium nitrate and 15-45% urea by weight is heated to between 110°C and 135°C. google.com Calcium cyanamide is then added to this molten mixture to form this compound. google.com
The reaction of amine nitrates with calcium cyanamide in aqueous solutions has also been explored for the synthesis of substituted guanidine nitrates. cdnsciencepub.com This method has been shown to produce yields ranging from 35% to 41%. cdnsciencepub.com Adding urea to the dry mixture of calcium cyanamide and amine nitrates was also investigated, resulting in yields of about 40%. cdnsciencepub.com
Guanidine Thiocyanate (B1210189) Conversion
This compound can also be produced from guanidine thiocyanate. A traditional route involves the thermal conversion of ammonium thiocyanate to guanidine thiocyanate. cdnsciencepub.com This guanidine thiocyanate is then reacted with a nitrate source. One method involves the double decomposition of guanidine thiocyanate with ammonium nitrate, which forms the sparingly soluble this compound and ammonium thiocyanate. cdnsciencepub.com However, the recovery of ammonium thiocyanate is not quantitative, and the product can be contaminated with nitrate ions, which can interfere with subsequent reactions if the ammonium thiocyanate is recycled. cdnsciencepub.com
Another approach is the direct reaction of guanidine thiocyanate with nitric acid. orgsyn.org Alternatively, the thiocyanate can be converted to guanidine sulfate, which is then treated with calcium nitrate to yield this compound. orgsyn.org A notable issue with preparing nitroguanidine (B56551) (a downstream product) from guanidine thiocyanate is the retention of sulfur compounds in the final product. orgsyn.orgacs.org
A more direct, one-stage reaction involves heating ammonium thiocyanate and ammonium nitrate in a solution of anhydrous ammonia at temperatures between 120°C and 210°C. google.com This process is believed to follow the equation: NH₄SCN + NH₄NO₃ + NH₃ → CH₅N₃·HNO₃ + H₂S + NH₃ google.com
This method offers the potential for improved yields compared to the two-step process. google.com The reaction is carried out in an enclosed vessel, and upon completion, the this compound is recovered by crystallization. google.com
Novel and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical manufacturing. This has led to research into novel catalysts, solvent minimization, and the application of continuous flow technology for the synthesis of this compound.
Catalyst Development and Mechanistic Studies
The synthesis of this compound from urea and ammonium nitrate can be effectively catalyzed by silica-based materials. guidechem.comgoogle.comijcrt.org This process typically involves heating a molten mixture of urea and ammonium nitrate in the presence of a silica (B1680970) catalyst at temperatures ranging from 175°C to 225°C. guidechem.comgoogle.com The use of a catalyst allows the reaction to proceed efficiently, and in some process designs, the catalyst is retained in the reactor for repeated use. guidechem.com
Research has shown that the molar ratio of reactants and the catalyst loading are important parameters. For instance, a continuous process has been described where a mixture of urea, ammonium nitrate, and a silica gel catalyst is passed through a series of reactors. google.comgoogleapis.com In one example, the molar ratio of urea to ammonium nitrate was 1:1, and the reaction was carried out at 178-180°C, yielding a product stream containing approximately 35% this compound. googleapis.com
Catalyst poisoning can be a significant issue in industrial-scale production. Studies have identified phosphates and borates in commercial-grade ammonium nitrate as potential catalyst poisons. dtic.mil
Recent developments in catalysis for related nitrogen-containing compounds include the use of copper-based nanocatalysts (Cu/Cu₂O) for the synthesis of diphenylamines from this compound and aryl halides. sci-hub.se While not a direct synthesis of this compound, this demonstrates the ongoing development of novel catalysts for reactions involving guanidine derivatives.
Solvent Minimization and Green Chemistry Principles
Green chemistry principles, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis of nitrates. decachem.comimist.ma In the context of this compound synthesis, this often involves minimizing or eliminating the use of traditional organic solvents.
The urea-ammonium nitrate melt synthesis is an example of a solvent-free reaction, which aligns with green chemistry principles. guidechem.comgoogle.com By conducting the reaction in a molten state, the need for a solvent to dissolve the reactants is eliminated.
The development of synthesis routes that use less hazardous starting materials and generate more benign by-products is a central goal of green chemistry. guidechem.com The synthesis from urea and ammonium nitrate, which primarily produces ammonia as a by-product that can be recovered, is generally considered more environmentally friendly than methods that may use more hazardous reagents or produce more difficult-to-handle waste streams. guidechem.com
Continuous Flow Reactor Applications
Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better process control, and enhanced safety, particularly for reactions that are exothermic or involve potentially explosive materials. guidechem.commdpi.com
The synthesis of this compound from urea and ammonium nitrate has been successfully implemented in continuous flow systems. google.comgoogleapis.com One design involves a series of horizontal, tubular reactors through which the molten reaction mass flows. google.com Fresh urea can be added at various points along the reactor system to maintain the desired reactant concentrations. google.com Another configuration uses heated conveyor belts to move the reaction mass. google.com
Tubular reactors packed with a silica catalyst have also been studied. dtic.mil Mathematical models have been developed to predict the behavior of these packed-bed reactors, aiding in process optimization. dtic.mil A pilot plant with a nominal capacity of 50 lb of this compound per hour has been constructed based on these principles. dtic.mil Industrial-scale production using continuous flow reactors can achieve throughputs of 10–15 kg/h of this compound.
The use of microchannel reactors has also been explored for the synthesis of nitroguanidine from this compound, demonstrating the potential of microreactor technology for related processes. google.com These reactors offer very short reaction times and high yields, along with reduced environmental pollution. google.com
Purification and Isolation Techniques
After synthesis, this compound must be separated from by-products and unreacted starting materials. The most common method for purification is crystallization from an aqueous solution. orgsyn.orggoogleapis.com
In the calcium cyanamide method, after the reaction, the mixture is typically diluted with water. at.ua Insoluble components, such as calcium carbonate (formed by treating the solution with ammonium carbonate or carbon dioxide to remove calcium ions) and any carbonaceous matter, are removed by filtration. at.uagoogleapis.com The hot filtrate is then cooled to crystallize the this compound. at.uaorgsyn.org A second crop of crystals can often be obtained by concentrating the mother liquor. orgsyn.org The crude product can be further purified by recrystallization from water. orgsyn.org A saturated aqueous solution at 15°C contains about 10% this compound. orgsyn.org
In processes starting from dicyandiamide and ammonium nitrate, the reaction product is extracted with water. orgsyn.org The hot solution is filtered to remove insoluble by-products like ammeline (B29363) and ammelide. orgsyn.org Upon cooling, the this compound crystallizes. orgsyn.org The filtrate will still contain some ammonium nitrate, which can be separated due to its higher solubility in the mother liquor. orgsyn.org
For the urea-ammonium nitrate synthesis, the hot molten product is dissolved in mother liquor from a previous batch or water. nih.gov The solution is filtered to remove any solid impurities and then cooled in a crystallizer. nih.gov The crystallized this compound is then separated by centrifugation, dried, and stored. nih.gov In continuous processes, the separation can be performed by centrifugal separation at an elevated temperature (e.g., 60°C) to isolate the this compound from the aqueous mother liquor containing unreacted urea and ammonium nitrate, which can then be recycled. googleapis.com
The purity of the final product is crucial for its applications. For instance, this compound used in the production of nitroguanidine for propellants must be free of sulfur compounds, which can impair the stability of the final product. acs.org
| Reactants | Reaction Conditions | Key Features | Yield |
| Calcium Cyanamide, Ammonium Nitrate | Anhydrous fusion | High temperatures, hazardous | Not specified |
| Calcium Cyanamide, Ammonium Nitrate, Water | "Wet fusion" at ~100-125°C | Lower temperature, but by-product formation | Not specified |
| Calcium Cyanamide, Ammonium Nitrate, Urea | Anhydrous fusion at 110-135°C | Avoids high pressure, minimizes by-products | ~40% (with amine nitrates) cdnsciencepub.com |
| Guanidine Thiocyanate, Ammonium Nitrate | Double decomposition in solution | Simple, but incomplete recovery of thiocyanate | Not specified |
| Ammonium Thiocyanate, Ammonium Nitrate, Ammonia | 120-210°C in enclosed vessel | One-stage process, improved theoretical yield | Not specified |
| Urea, Ammonium Nitrate | Molten state with silica catalyst at 175-225°C | Solvent-free, catalyst can be recycled | High yield nih.gov |
| Dicyandiamide, Ammonium Nitrate | Heating at ~160°C | Good yields, simple procedure | 85-92% (crude) orgsyn.org |
Crystallization and Filtration Processes
The purification of this compound heavily relies on crystallization and filtration to separate it from byproducts and unreacted starting materials. nih.govijcrt.org Following the primary reaction, the molten mass is typically dissolved in a mother liquor or water to create a warm salt solution. nih.govgoogle.com This solution is then pumped through a filter to remove solid impurities, such as triazines. nih.gov
Cooling of the filtrate is carried out in a continuously operating crystallizer to precipitate the this compound. nih.gov The temperature to which the solution is cooled is a critical parameter for maximizing the yield of pure crystals. For instance, one process describes cooling the filtrate to between 20 and 25 °C to filter out the wet this compound product. google.com Another method involves cooling to 10°C to minimize the amount of dissolved product remaining in the spent acid. dtic.mil The crystallized product is then separated from the liquid phase using a centrifuge. nih.gov
A described purification method for a crude mixture containing this compound and ammonium nitrate involves dissolving the crude product in water, adding guanidine carbonate to react with the ammonium nitrate, boiling the solution to remove ammonia and carbon dioxide, adjusting the pH to 5 with nitric acid, and then cooling to a temperature that induces crystallization of this compound. google.com This single crystallization step can yield a product with a purity greater than 99%. google.com The resulting crystals are then filtered, and the mother liquor can be recycled back into the process. google.com
The table below outlines key parameters in the crystallization process.
| Parameter | Value/Condition | Purpose | Source |
| Dissolution Solvent | Mother liquor, Water | To create a solution for filtration and crystallization | nih.gov, google.com |
| Initial Filtration | Pumping through a filter | Removal of solid impurities like triazines | nih.gov |
| Crystallization Method | Cooling in a continuously operating crystallizer | To precipitate this compound crystals from the solution | nih.gov |
| Crystallization Temperature | 10°C to 25°C | To maximize crystal yield and minimize dissolved product | dtic.mil, google.com |
| Separation Method | Centrifugation, Filtration | To separate the solid crystals from the mother liquor | nih.gov, google.com |
| Post-Crystallization Step | Drying of crystals | To obtain the final, dry this compound product | nih.gov |
Distillation Purification
Distillation is a key step in the production of this compound, primarily for purifying the product and recovering materials. guidechem.com In the context of converting this compound to nitroguanidine, a multi-stage vacuum distillation is employed to concentrate the spent sulfuric acid for reuse. dtic.mil The first stage of this process raises the sulfuric acid concentration from 25% to 60% and is conducted at a pressure of 130 mm Hg and a temperature of 90°C. dtic.mil Subsequent distillations are performed at a lower temperature of 80°C under varying pressures. dtic.mil
In processes where liquid ammonia is used as a solvent for the reaction between dicyandiamide and ammonium nitrate, the ammonia is evaporated off after the reaction is complete to recover the solid this compound product. google.com Distillation under reduced pressure can also be used to obtain guanidine from guanidine hydrochloride, though this requires careful temperature control to prevent decomposition. researchgate.net
Furthermore, distillation is a common method for solvent recovery in chemical manufacturing, where waste solvent is heated to evaporation, and the vapors are then condensed and collected as a pure solvent. solventwasher.com
Solvent Recovery
Solvent recovery is an integral part of modern and sustainable this compound production, aimed at reducing costs and environmental impact. guidechem.comsolventwasher.com In processes that utilize a solvent, such as the production of this compound in liquid ammonia, the solvent is recovered for reuse. google.com After the reaction to form this compound is complete, the ammonia is stripped from the mother liquor separated from the crystals and can be reused in the process. google.com
In the broader chemical industry, distillation is the most prevalent method for solvent recovery. solventwasher.com This technique involves heating the used solvent to its boiling point, separating the vapor, and then condensing it back into a liquid form for reuse. solventwasher.com For mixtures of solvents, fractional distillation is employed to separate the components based on their different boiling points. solventwasher.com
In the conversion of this compound to nitroguanidine, the spent sulfuric acid, which acts as a solvent and reagent, is recovered and concentrated for recycle. dtic.milbowasag.com This is typically achieved through vacuum distillation. dtic.mil The recovered acid is then fortified and reused in subsequent batches. dtic.mil This recycling of the spent acid is a critical aspect of the process's economic and environmental performance. dtic.mil
Industrial Scale Production and Process Optimization
Pilot Plant Operations and Demonstrations
Pilot plants have been crucial in demonstrating and refining the industrial-scale production of this compound. google.comresearchgate.net A notable pilot plant demonstration focused on the urea/ammonium nitrate (U/AN) process as an intermediate step for manufacturing nitroguanidine. google.comdtic.mil This three-year program involved plant modifications and resulted in the production of 10 tons of this compound that met specifications. google.comdtic.mil The pilot plant operated as a fully integrated unit for approximately 62 days, demonstrating the viability of the U/AN process which includes a melt reactor and a single aqueous crystallization step. dtic.mil The data generated was deemed sufficient for a confident design of a full-scale production plant. dtic.mil
Another pilot plant was operated at Waltham Abbey for the "Direct Fusion" process, reacting nitrolim with a concentrated aqueous solution of ammonium nitrate. researchgate.net This continuous reactor operated at 120°C and achieved outputs of up to 50 pounds per hour of this compound with an average purity of 98%. researchgate.net The continuous nature of this process was highlighted as an advantage over batch operations due to simpler procedures and lower labor needs. researchgate.net
These pilot operations successfully demonstrated key process concepts, identified and resolved issues like catalyst poisoning, and produced significant quantities of on-specification product for further processing, confirming the readiness of these technologies for commercialization. dtic.mildtic.mil
Economic Comparison of Production Processes (e.g., Urea/Ammonium Nitrate vs. British Aqueous Fusion)
Economic analyses have been conducted to compare different manufacturing routes for this compound, primarily to determine the most cost-effective method for producing the subsequent product, nitroguanidine. google.comdtic.mil A significant comparison was made between the urea/ammonium nitrate (U/AN) process and the British Aqueous Fusion (BAF) process. google.comdtic.mil
The economic study concluded that the U/AN process for producing this compound is more economical than the BAF process. dtic.mil Over a projected ten-year economic life at a 100% operating rate, the U/AN route showed a cost advantage of $11 million to $13 million, which represents a 13.5% to 15.6% savings based on the total costs associated with the U/AN-to-nitroguanidine facility. dtic.mil
The U/AN process involves reacting molten urea and ammonium nitrate over a silica catalyst. nih.govguidechem.com The BAF process, on the other hand, is also a significant production method. dtic.mil The economic advantage of the U/AN process is a key factor in recommending it for commercialization. dtic.mildtic.mil
| Production Process | Key Features | Economic Finding | Source |
| Urea/Ammonium Nitrate (U/AN) | Melt reactor with a silica catalyst, single aqueous crystallization step. | More economical than the BAF process. | google.com, dtic.mil |
| British Aqueous Fusion (BAF) | An established aqueous fusion method. | Higher cost compared to the U/AN process for a total GN-NQ facility. | google.com, dtic.mil |
Quality Control and Product Specification Adherence
Strict quality control and adherence to product specifications are paramount in the industrial production of this compound, ensuring its suitability for downstream applications like the synthesis of nitroguanidine. google.comalzchem.com The purity of the final product is a key metric, with commercial grades typically requiring a minimum assay of 98.0%. alzchem.comoxfordlabchem.com
During pilot plant operations for the U/AN process, the this compound produced had an average purity of 95.9%. dtic.mil This product was successfully converted to nitroguanidine that met all military specifications. dtic.mildtic.mil This demonstrates that even with slight variations in purity from the pilot process, the material was of sufficient quality. dtic.mil
Key quality control parameters for industrial this compound include the assay (purity), water content, and levels of impurities like total triazines. alzchem.com Analytical methods are employed to ensure these specifications are met. For example, titration is used to determine the assay, while other specific tests measure water insolubles and free nitric or ammonium nitrate. guidechem.comsigmaaldrich.cn
The table below details typical specifications for commercial this compound.
| Specification | Limit | Unit | Source |
| Assay (Purity) | ≥ 98.0 | % | alzchem.com |
| Water Content | ≤ 0.2 | % | alzchem.com |
| Total Triazines | ≤ 1.2 | % | alzchem.com |
| Appearance | White Powder/Granular | - | sigmaaldrich.cn |
| Solubility in Water (50mg/mL) | Clear to Very Slightly Hazy | - | sigmaaldrich.cn |
Thermal Decomposition Pathways and Kinetic Mechanisms of Guanidine Nitrate
Initial Decomposition Mechanisms and Reaction Pathways
The initial decomposition of guanidine (B92328) nitrate (B79036) can be broadly categorized into two parallel mechanisms: the decomposition of guanidine (CN₃H₅) and the interaction between guanidine and nitric acid. jes.or.jp
Quantum mechanics calculations suggest that the decomposition of guanidine nitrate is not initiated in the condensed phase due to the high stability of the guanidinium (B1211019) cation and the nitrate anion. researchgate.netresearchgate.netresearchgate.net The most favored mechanism is the isomerization of this compound followed by a proton transfer in the gas phase. researchgate.netresearchgate.net
GN → CH₅N₃ + HNO₃ → HNCNH + NH₃ + HNO₃ nii.ac.jp
This initial pyrolysis generates ammonia (B1221849) (NH₃), which has been identified in the evolved gas profiles during thermal analysis. nii.ac.jp
Once formed, the guanidine molecule (CN₃H₅) can decompose through several pathways, including monomolecular, neutral-neutral bimolecular, and cation-neutral bimolecular reactions. jes.or.jp All these pathways ultimately lead to the same global reaction: CN₃H₅ → HNCNH + NH₃. jes.or.jp
In the monomolecular decomposition pathway, a guanidine molecule undergoes intramolecular hydrogen transfer to form an intermediate (INT1). jes.or.jp This intermediate then promptly decomposes to yield carbodiimide (B86325) (HNCNH) and ammonia (NH₃). jes.or.jp This entire process can be summarized by a single equation: CN₃H₅ → HNCNH + NH₃. jes.or.jp Some studies also propose that nitric acid can act as a catalyst in this monomolecular decomposition, lowering the energy barrier for the reaction. jes.or.jp
Table 1: Thermodynamic Parameters for Monomolecular Decomposition of Guanidine
| Reaction | Energy Barrier (kJ mol⁻¹) | Energy Change (kJ mol⁻¹) |
|---|
Data calculated at the CBS-QB3//ωB97X-D/6-311++G(d,p)/SCRF=(solvent = water) levels of theory. jes.or.jp
Table 2: Thermodynamic Parameters for Neutral-Neutral Bimolecular Decomposition of Guanidine
| Reaction | Free-Energy Barrier (kJ mol⁻¹) |
|---|
Data calculated at the CBS-QB3//ωB97X-D/6-311++G(d,p)/SCRF=(solvent = water) levels of theory. jes.or.jp
A third decomposition pathway for guanidine involves the reaction between a guanidinium cation (CN₃H₆⁺) and a neutral guanidine molecule (CN₃H₅). jes.or.jp This cation-neutral bimolecular reaction proceeds through a series of proton transfer and decomposition steps. jes.or.jp Similar to the other pathways, the final products are carbodiimide (HNCNH) and ammonia (NH₃). jes.or.jp The maximum energy barrier for this reaction pathway is lower than the neutral-neutral bimolecular reaction, making it a more plausible mechanism. jes.or.jp
Table 3: Thermodynamic Parameters for Cation-Neutral Bimolecular Decomposition of Guanidine
| Reaction | Maximum Energy Barrier (kJ mol⁻¹) |
|---|
Data calculated at the CBS-QB3//ωB97X-D/6-311++G(d,p)/SCRF=(solvent = water) levels of theory. jes.or.jp
Interaction between CN₃H₅ and HNO₃ Pathways
Quantum chemistry calculations have been employed to investigate the liquid-phase decomposition of this compound, focusing on the interactions between guanidine (CN₃H₅) and nitric acid (HNO₃). jes.or.jp The decomposition is not initiated in the condensed phase due to the high stability of the guanidinium cation and nitrate anion. researchgate.net A more probable mechanism involves the gas-phase isomerization of this compound followed by a proton transfer to yield guanidine and nitric acid. researchgate.net These products then undergo further reactions. researchgate.net Studies have identified several mechanisms for the interaction between CN₃H₅ and HNO₃, which can be broadly categorized based on the reacting species. jes.or.jp
Advanced Kinetic Studies of Thermal Decomposition
Advanced analytical techniques are used to experimentally determine the kinetic parameters of this compound's thermal decomposition, providing data to validate theoretical models.
Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermal decomposition characteristics of this compound. researchgate.nettandfonline.com Both dynamic and isothermal DSC tests are utilized. tandfonline.comtandfonline.com
Dynamic DSC , where the sample is heated at a constant rate, shows that the decomposition involves at least two overlapping exothermic peaks, indicating a complex, multi-stage process. researchgate.nettandfonline.com
Isothermal heating experiments and DSC analysis enable the calculation of key kinetic parameters, namely the activation energy (Eₐ) and the pre-exponential factor (A). researchgate.net These parameters describe the temperature dependence of the reaction rate. For the decomposition of this compound, values have been determined by tracking both the loss of the nitrate and the guanidine base. researchgate.nettandfonline.com The determined Arrhenius constants predict nearly identical decomposition rates whether calculated from nitrate or guanidine loss. researchgate.nettandfonline.com
Table 1: Experimentally Determined Kinetic Parameters for this compound Decomposition
| Parameter | Value (Based on Nitrate Loss) | Value (Based on Base Loss) | Source |
|---|---|---|---|
| Activation Energy (Eₐ) | 199 kJ/mol | 191 kJ/mol | researchgate.nettandfonline.com |
| Pre-exponential Factor (A) | 1.94 × 10¹⁵ s⁻¹ | 3.20 × 10¹⁴ s⁻¹ | researchgate.nettandfonline.com |
It is widely accepted that the thermal decomposition of this compound is not a single reaction but rather involves multiple, competing pathways. jes.or.jptandfonline.comuri.edu Experimental and computational studies have proposed several reasonable decomposition routes that can occur simultaneously. researchgate.neturi.edu
Three primary pathways have been suggested:
Dissociation: A reversible dissociation into guanidine and nitric acid, analogous to the decomposition of ammonium (B1175870) nitrate. researchgate.neturi.edu This pathway is accelerated by the presence of acid. uri.edu
Dehydration: The dehydration of this compound to form nitroguanidine (B56551) and water. researchgate.neturi.edu The nitroguanidine then undergoes further decomposition. researchgate.neturi.edu
Ammonium Nitrate Intermediate: Decomposition to form cyanamide (B42294) and ammonium nitrate as an intermediate. researchgate.neturi.edu The ammonium nitrate then decomposes further. uri.edu
The presence of multiple peaks in isothermal DSC curves provides strong experimental evidence for these multi-step processes. tandfonline.comtandfonline.com A two-stage decomposition process has also been observed using simultaneous thermogravimetric analysis, Fourier transform infrared spectroscopy, and mass spectrometry (TG-FTIR-MS), with major evolved gases including NH₃, N₂O, NO₂, and CO₂. researchgate.net
Influence of Heating Rates on Decomposition
The rate at which this compound is heated has a marked effect on its decomposition characteristics. Studies employing thermogravimetry (TG) and differential thermogravimming (DTG) at various heating rates (5, 10, 15, and 20 K/min) reveal that higher heating rates cause a shift in the onset, peak, and end temperatures of decomposition to higher values. guidechem.com This phenomenon, often described as a thermal lag effect, is accompanied by an increase in the maximum rate of decomposition. guidechem.com
For instance, at a heating rate of 20°C per minute, this compound exhibits a significant exothermic event. uri.edu Research has shown that this compound undergoes a single-step weight loss process within the temperature range of 450 to 700 K. guidechem.combuct.edu.cn The extrapolated onset and end temperatures for its primary decomposition stage have been reported as 580.28 K and 607.78 K, respectively. guidechem.com
The activation energy of decomposition, a key kinetic parameter, has been determined using various methods. The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods yielded average activation energies of 140.43 kJ/mol and 137.82 kJ/mol, respectively, for conversion rates between 0.1 and 0.9. buct.edu.cn Another study reported activation energies of 199 kJ/mol (for nitrate loss) and 191 kJ/mol (for base loss), highlighting the complexity of the kinetic analysis. uri.edu
The following table summarizes the thermal decomposition parameters of this compound at different heating rates:
| Heating Rate (K/min) | Onset Temperature (K) | Peak Temperature (K) | End Temperature (K) | Maximum Decomposition Rate (%/min) |
| 5 | 565.1 | 589.6 | 600.2 | 10.8 |
| 10 | 573.4 | 598.1 | 608.5 | 21.5 |
| 15 | 579.8 | 603.7 | 614.3 | 32.1 |
| 20 | 585.5 | 608.2 | 619.8 | 42.9 |
Data sourced from thermogravimetric analysis studies.
Gaseous and Condensed-Phase Decomposition Products
The decomposition of this compound results in a variety of products in both the gaseous and condensed phases. The identification of these products is crucial for understanding the reaction mechanism.
Experimental analyses, including techniques like Thermogravimetry-Fourier Transform Infrared Spectroscopy-Mass Spectrometry (TG-FTIR-MS), have identified the primary gaseous products of this compound decomposition. researchgate.net The major gases evolved are ammonia (NH₃), nitrous oxide (N₂O), nitrogen dioxide (NO₂), carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). researchgate.netresearchgate.netresearchgate.net The explosive decomposition can be represented by the equation: [C(NH₂)₃]NO₃(s) → 3H₂O(g) + 2N₂(g) + C(s). wikipedia.org
The relative abundance of these gases can vary depending on the decomposition conditions. For example, in the presence of basic copper nitrate, the evolved gases include H₂O, N₂, NO, CO₂, and N₂O. researchgate.net High-resolution mass spectrometry has been instrumental in distinguishing between species with similar masses, such as CO₂ and N₂O. nii.ac.jp
A significant pathway in the decomposition of this compound involves the formation of nitroguanidine (NQ) as an intermediate. researchgate.netresearchgate.net This can occur through the dehydration of this compound. uri.edu The formation of nitroguanidine is supported by the observation that many of the decomposition products of this compound are also observed during the decomposition of nitroguanidine itself. researchgate.net The reaction can be initiated by the isomerization of this compound followed by a proton transfer in the gas phase to yield nitric acid and guanidine, which then react to form nitroguanidine and water. researchgate.netresearchgate.net
Cyanamide (H₂NCN) is another key intermediate in the decomposition of this compound. uri.edu Once formed, cyanamide can undergo further reactions, including dimerization to form dicyandiamide (B1669379) (cyanoguanidine) and trimerization to form melamine (B1676169). uri.eduenviro.wiki The solid residue remaining towards the end of thermogravimetric analysis is often attributed to these polymerization reactions of cyanamide. researchgate.netresearchgate.net
The formation of nitrogen dioxide (NO₂) during the decomposition of this compound is largely attributed to the decomposition of nitric acid (HNO₃). researchgate.netresearchgate.net One of the initial steps in the decomposition process is the dissociation of this compound into guanidine and nitric acid. uri.edu The subsequent decomposition of nitric acid contributes to the pool of reactive nitrogen species, including NO₂, which can then participate in further reactions. acs.org
Computational Chemistry Approaches to Decomposition Mechanisms
Computational chemistry has become an invaluable tool for elucidating the complex decomposition mechanisms of this compound. Quantum mechanics-based ab initio calculations have been employed to evaluate possible decomposition pathways. researchgate.netresearchgate.net
These computational studies suggest that the decomposition is not initiated in the condensed phase, as the guanidinium cation and the nitrate anion are highly stable. researchgate.netresearchgate.net Instead, the most probable mechanism involves gas-phase reactions. researchgate.netresearchgate.net Calculations have explored the isomerization of this compound and subsequent proton transfer to form nitric acid and guanidine. researchgate.net
Quantum Chemistry Calculations (e.g., CBS-QB3, ωB97X-D) for Energy Barriers and Thermochemistry
Quantum chemistry calculations are instrumental in elucidating the decomposition mechanism of this compound by determining the energy barriers and thermochemistry of various reaction pathways. jes.or.jp Methods like the Complete Basis Set (CBS-QB3) and density functional theory (DFT) with functionals such as ωB97X-D are employed to achieve high accuracy. jes.or.jpjes.or.jp
The initial decomposition of this compound is believed to proceed through two parallel mechanisms: the decomposition of guanidine (CH₅N₃) and the interaction between guanidine and nitric acid (HNO₃). jes.or.jp For the decomposition of guanidine itself, several pathways have been investigated, including monomolecular, neutral-neutral bimolecular, and cation-neutral bimolecular reactions. jes.or.jp The geometries and frequencies of reactants, products, and transition states are typically optimized at the ωB97X-D/6-311++G(d,p) level of theory, while the CBS-QB3 method is used to calculate the total electron energies and free energies. jes.or.jpjes.or.jpjes.or.jp This combined approach has been validated for its accuracy in predicting gas-phase kinetics. jes.or.jpjes.or.jp
One of the key findings from these calculations is that the decomposition of guanidine is catalyzed by nitric acid. jes.or.jpjes.or.jp The HNO₃-catalyzed monomolecular decomposition of guanidine to form carbodiimide (HNCNH) and ammonia (NH₃) has a significantly lower free-energy barrier (108.9 kJ mol⁻¹) compared to other uncatalyzed pathways. jes.or.jp
The table below presents a selection of calculated energy barriers for key reactions in the decomposition of this compound.
| Reaction Pathway | Description | Calculated Free-Energy Barrier (kJ mol⁻¹) | Computational Method |
|---|---|---|---|
| HNO₃-catalyzed Monomolecular Decomposition | CH₅N₃ + HNO₃ → HNCNH + NH₃ + HNO₃ | 108.9 | CBS-QB3//ωB97X-D/6-311++G(d,p) |
| HNO₃ Self-Decomposition | HNO₃ + HNO₃ → N₂O₅ + H₂O | 129.5 | CBS-QB3//ωB97X-D/6-311++G(d,p) |
| Guanidine + N₂O₅ Reaction | CH₅N₃ + N₂O₅ → CH₄N₃NO₂ + HNO₃ | 67.6 | CBS-QB3//ωB97X-D/6-311++G(d,p) |
| Neutral-Neutral Bimolecular Decomposition | CH₅N₃ + CH₅N₃ → Dimer → Products | 156.6 | CBS-QB3//ωB97X-D/6-311++G(d,p) |
Intrinsic Reaction Coordinate (IRC) Calculations for Transition States
To validate the calculated transition states and ensure they connect the correct reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. jes.or.jpjes.or.jppsu.edu These calculations map the minimum energy path from the transition state downhill to both the reactants and the products, confirming the viability of the proposed reaction pathway. psu.edursc.org
IRC calculations are typically carried out using a specified level of theory, such as B3LYP/6-31G(d) or ωB97X-D/6-311++G(d,p), after a transition state has been located. jes.or.jpjes.or.jppsu.edu This process is crucial for constructing accurate potential energy surfaces and understanding the detailed mechanism of each elementary reaction step. diva-portal.org For instance, in the study of this compound decomposition, IRC calculations have been used to verify the transition states for reactions such as the intramolecular hydrogen transfer in guanidine and the various steps in the catalyzed decomposition pathways. jes.or.jpjes.or.jp
Development of Detailed Chemical Kinetic Models for Combustion
The data obtained from quantum chemistry calculations, including energy barriers and reaction rate coefficients calculated using Transition State Theory (TST), are used to develop detailed chemical kinetic models for the combustion of this compound. jes.or.jpjes.or.jp These models consist of a large set of elementary reactions and their corresponding rate parameters, aiming to simulate the complex chemical processes occurring during combustion. jes.or.jpresearchgate.net
A detailed chemical kinetics model for gas-phase this compound combustion has been developed, incorporating reactions for guanidine decomposition, bimolecular reactions with radicals, and the decomposition of intermediate species. jes.or.jpjes.or.jp One such model includes 80 species and 445 reactions. jes.or.jp These models can be used in combustion simulations to predict flame structure, combustion behavior, and the formation of exhaust products. jes.or.jp
Simulations using these models have revealed that the combustion of a this compound and basic copper nitrate mixture at an initial temperature of 1173 K exhibits a four-zone flame structure: a first ignition, a first flame, a second ignition, and a second flame. jes.or.jpjes.or.jp The initial combustion is triggered by the decomposition of HNO₃ into OH· and NO₂· radicals, which then attack the guanidine. jes.or.jpjes.or.jp The remaining guanidine is consumed through self-decomposition, followed by the burnout of the resulting products. jes.or.jpjes.or.jp
Catalytic Effects on this compound Decomposition
The decomposition of this compound can be significantly influenced by the presence of catalysts, which can alter the reaction pathways and lower the activation energy, thereby accelerating the decomposition rate. Both acidic and basic species, as well as metal complexes, have been shown to have catalytic effects.
Impact of Acidic Species (e.g., HNO₃)
Acidic species, particularly nitric acid (HNO₃), play a significant role in the decomposition of this compound. jes.or.jpuri.edu A proposed decomposition pathway analogous to that of ammonium nitrate and urea (B33335) nitrate involves the initial dissociation of this compound into guanidine and nitric acid. uri.edu The subsequent decomposition of nitric acid and its reactions are considered key steps. uri.edu
Quantum chemistry calculations have shown that nitric acid acts as an efficient catalyst for the decomposition of guanidine. jes.or.jpjes.or.jp The HNO₃-catalyzed monomolecular decomposition of guanidine to carbodiimide and ammonia has a notably lower energy barrier compared to the uncatalyzed reaction. jes.or.jp This catalytic effect helps to explain the observed acceleration of this compound decomposition in the presence of acids. uri.edu
Metal-Catalyzed Decomposition (e.g., Copper(II) complexes from Basic Copper Nitrate)
Mixtures of this compound with basic copper nitrate (BCN), Cu₂(OH)₃(NO₃), are commonly used in gas-generating applications. researchgate.netresearchgate.net The presence of BCN significantly affects the thermal decomposition of this compound. The onset reaction temperatures of GN/BCN mixtures are lower than those of the individual components. researchgate.net
The thermal decomposition of these mixtures occurs in stages, including a liquid (GN)-solid (BCN) phase reaction. researchgate.net It is proposed that a copper(II) complex formed from the BCN catalytically decomposes the ammonia generated from the this compound decomposition, producing N₂ and H₂O. researchgate.netresearchgate.net This synergistic effect leads to an increased heat and gas output. researchgate.netresearchgate.net The copper in these complexes serves as a combustion catalyst. upce.cz Various copper(II) complexes with derivatives of guanidine have been synthesized and studied for their thermal stability and potential as combustion catalysts. upce.cz
Advanced Applications of Guanidine Nitrate in Research and Technology
Guanidine (B92328) Nitrate (B79036) in Energetic Materials Science
In the realm of energetic materials, guanidine nitrate is valued for its high nitrogen content, which contributes to a large volume of gas upon decomposition, and a relatively low flame temperature, which is advantageous in specific applications. wikipedia.org It is recognized as both a fuel and an oxidizer, making it a versatile component in various energetic mixtures. wikipedia.org
This compound is utilized as a high-energy fuel in some solid rocket propellant and gas generator applications. chemeurope.com Its attractiveness stems from its high gas output and low flame temperature. wikipedia.orgsciencemadness.org As a monopropellant, it has a specific impulse of 177 seconds (1.7 kN·s/kg). wikipedia.org The decomposition of this compound, which releases water vapor, nitrogen, and carbon, is central to its function as a propellant. wikipedia.orgsciencemadness.org It is also a component in pyrotechnic compositions, contributing to the combustion process in fireworks, flares, and signaling devices. riverlandtrading.com
Research has been conducted on gas-generating compositions that include this compound (GN), basic copper nitrate (BCN), and ferric oxide (Fe₂O₃). researchgate.net These mixtures are studied for their thermal decomposition properties and burning characteristics. researchgate.net The addition of ferric oxide to a this compound and basic copper nitrate mixture has been shown to lower the maximum burning temperature and the heat of combustion. researchgate.net
In one study, the combination of this compound, basic copper nitrate, and ferric oxide resulted in a maximum burning temperature of 613 °C, which was 31% lower than that of a mixture without ferric oxide. researchgate.net The corresponding heat of combustion was 2,647 J/g, a decrease of 15%. researchgate.net During the combustion of these mixtures, it is understood that ferric oxide does not directly react with this compound but instead with copper or copper oxide, which are products of the reaction between this compound and basic copper nitrate. researchgate.net The combustion process of these grains is observed to occur in four stages: pre-heating, condensation, combustion, and cooling. researchgate.net
Table 1: Combustion Properties of this compound Mixtures
| Mixture Composition | Maximum Burning Temperature (°C) | Heat of Combustion (J/g) |
|---|---|---|
| This compound / Basic Copper Nitrate | ~888 | ~3114 |
| This compound / Basic Copper Nitrate / Ferric Oxide | 613 | 2647 |
This compound is a key component in modern automotive airbag systems, where it functions as a gas generant. riverlandtrading.comseatexcorp.com Upon ignition during a vehicle collision, it undergoes rapid decomposition to produce the nitrogen gas necessary to inflate the airbag. riverlandtrading.comseatexcorp.com This application is a significant advancement in automotive safety, as this compound-based propellants are considered a safer and more durable alternative to the previously used phase-stabilized ammonium (B1175870) nitrate. repairerdrivennews.com
The use of this compound in airbags offers a marked safety increase over ammonium nitrate-based designs, as it does not explode in a shrapnel-like manner. repairerdrivennews.com It is less toxic than the mixture of sodium azide, potassium nitrate, and silica (B1680970) used in older airbags and is less explosive and sensitive to moisture compared to ammonium nitrate. wikipedia.org In these systems, a copper nitrate oxidizer is often used to manage the temperature of the generated gas. seatexcorp.comautomotive-fleet.com The decomposition of guanidinium (B1211019) nitrate in an airbag system yields nitrogen gas, water, and carbon. automotive-fleet.com
This compound is also incorporated into various explosive formulations to enhance their sensitivity, stability, and detonation performance. riverlandtrading.com It has been used in military and commercial blasting agents. riverlandtrading.comuri.edu
This compound and its derivative, nitroguanidine (B56551), are sometimes used in triple-base gun propellants. uri.edu Triple-base propellants were developed to overcome the high flame temperatures of double-base systems, which can cause significant gun barrel erosion. google.com These propellants typically incorporate nitroguanidine as a coolant within a nitrocellulose-nitroglycerine system. google.comicm.edu.pl The development of M30 triple-base propellants has utilized nitroguanidine produced from this compound. dtic.mil
Table 2: Comparison of Propellant Systems
| Propellant Type | Key Components | Primary Advantage |
|---|---|---|
| Double-Base | Nitrocellulose, Nitroglycerine | High Impetus |
| Triple-Base | Nitrocellulose, Nitroglycerine, Nitroguanidine | Lower Flame Temperature |
To improve the performance of nonideal explosives, this compound has been studied in co-solidified systems with ammonium nitrate. osti.govdtic.mil This process aims to enhance reaction rates by creating more intimate contact between the reactants. osti.gov Explosive systems containing ammonium nitrate co-solidified with nitroguanidine and this compound have demonstrated improved performance in confined small-scale tests, showing better steel denting capabilities than Amatols, TNT, or Amatex 20. osti.govdtic.milresearchgate.net The detonation velocity of these mixtures can range from 5 to 7 km/sec, depending on the proportions and the amount of any additional components like RDX. osti.govdtic.mil
Detonation Performance and Sensitivity Studies
This compound is classified as a high explosive, though it is relatively insensitive compared to compounds like TNT. dtic.mil Its detonation behavior is characterized by a high gas output and a low flame temperature. The explosive decomposition of this compound can be represented by the following equation:
[C(NH₂)₃]NO₃ (s) → 3 H₂O (g) + 2 N₂ (g) + C (s) wikipedia.org
Research has been conducted to determine its detonation characteristics for safety and hazards analysis in manufacturing processes. dtic.mil Studies have shown that while it is a relatively low-order explosive, it is mass-detonable. dtic.mil In small-scale confined tests, explosive systems containing ammonium nitrate cosolidified with this compound and nitroguanidine have demonstrated better steel denting performance than Amatols and TNT. dtic.mil The detonation velocity for these mixtures ranges from 5 to 7 km/s. dtic.mil
The sensitivity of this compound is a key characteristic. It is considered an extremely insensitive explosive. Wetting it with more than 20% water by weight can desensitize it from a high explosive (Hazard Division 1.1) to a flammable solid (Hazard Division 4.1). wikipedia.org
| Mixture Composition | Detonation Velocity (km/s) | Reference |
|---|---|---|
| Ammonium Nitrate / this compound / Nitroguanidine | 5 - 7 | dtic.mil |
| This compound (uncompressed) | ~3 | youtube.com |
This compound as a Precursor and Intermediate
One of the most significant applications of this compound is its role as a starting material for the synthesis of other important energetic materials and chemical derivatives.
This compound is the primary precursor for the large-scale industrial production of nitroguanidine (NQ), a powerful and insensitive high explosive used in propellants and explosive formulations. wikipedia.orgresearchgate.net NQ is valued for its high nitrogen content, good thermal stability, and production of a large volume of gas with a low flame temperature upon combustion, making it ideal for low-signature propellants. icm.edu.pl
The conversion of this compound to nitroguanidine is achieved through a dehydration reaction using concentrated sulfuric acid. wikipedia.orgorgsyn.orgsciencemadness.org In this process, this compound is dissolved in sulfuric acid, which removes a molecule of water, resulting in the formation of nitroguanidine. orgsyn.orgat.ua
The reaction is typically performed by adding this compound in small portions to cooled, concentrated sulfuric acid, ensuring the temperature does not rise excessively. orgsyn.org After the this compound has completely dissolved, the reaction mixture is poured into a mixture of ice and water, causing the nitroguanidine to precipitate. orgsyn.org The crude product is then filtered, washed, and can be purified by recrystallization from hot water. orgsyn.orgdtic.mil
The yield and efficiency of this process are influenced by several factors, including the concentration of the sulfuric acid, the ratio of acid to this compound, reaction temperature, and reaction time. at.uadtic.mil Studies have shown that using 94-96% sulfuric acid can result in yields of 95-96%. dtic.mil A continuous process has also been developed where this compound and 93.2-98% sulfuric acid are fed into a circulating reaction mixture. at.ua To make the process more economical, methods for concentrating and recycling the spent sulfuric acid have been developed. dtic.milgoogle.comnih.gov
| Parameter | Value/Condition | Reference |
|---|---|---|
| Dehydrating Agent | Concentrated Sulfuric Acid (H₂SO₄) | orgsyn.org |
| H₂SO₄ Concentration | 82-98% | at.uadtic.milgoogle.com |
| Reaction Temperature | Below 20°C to 60°C | orgsyn.orggoogle.com |
| Reaction Time | 1 to 3 hours (optimized process) | google.com |
| Yield | Up to 98% | dtic.mil |
The nitroguanidine molecule serves as a fundamental building block for the synthesis of more complex energetic materials. dntb.gov.ua By introducing other energetic moieties, such as furoxan or trinitrophenyl groups, to the nitroguanidine framework, researchers can develop new compounds with tailored properties like enhanced thermal stability and detonation performance. tandfonline.comresearchgate.net For example, new derivatives have been synthesized from 1-amino-3-nitroguanidine (a product derived from nitroguanidine), resulting in compounds with detonation velocities significantly higher than that of TNT. tandfonline.comresearchgate.net
This compound is also a starting point for producing a variety of other substituted guanidine compounds through various chemical reactions.
Aminoguanidines, such as mono-, di-, and triaminothis compound, can be synthesized from this compound. For instance, triaminothis compound is produced by reacting this compound with hydrazine (B178648) in an alcohol solvent system. google.com The process involves reacting one to two moles of hydrazine with one mole of this compound to form soluble mono- and di-aminothis compound intermediates. After filtering out insoluble impurities, more hydrazine is added to complete the synthesis. google.com Aminoguanidine can also be prepared via the reduction of nitroguanidine. acs.orgyoutube.com
Organoguanidines, which are guanidines with alkyl or other organic substituents, can also be prepared. The methods used for synthesizing this compound can be extended to produce substituted guanidine nitrates. For example, ethyl-, propyl-, and benzyl-guanidine nitrates have been prepared by reacting the corresponding amine nitrates with calcium cyanamide (B42294) or dicyandiamide (B1669379). cdnsciencepub.com These substituted guanidine nitrates can then be further reacted, for instance, by nitration with sulfuric acid, to form their corresponding nitroguanidine derivatives. cdnsciencepub.com
Production of Other Guanidine Derivatives
Biguanides
This compound plays a role in syntheses involving biguanides, often appearing as an intermediate or related product. In the industrial preparation of this compound from dicyandiamide and ammonium nitrate, biguanide (B1667054) mononitrate is formed as an intermediate. orgsyn.org This biguanide intermediate is strongly basic and can react with the ammonium nitrate present, which necessitates the use of excess ammonium nitrate in the reaction. orgsyn.org
A similar mechanism is observed in the synthesis of substituted guanidine nitrates. cdnsciencepub.com When amine nitrates are reacted with dicyandiamide, a substituted biguanide nitrate is formed as an intermediate compound. cdnsciencepub.com This highlights a recurring synthetic pathway where the biguanide structure is a stepping stone to the final guanidine salt. The synthesis of biguanides themselves has evolved from early methods involving the condensation of cyanoguanidine with ammoniacal solutions of cupric sulfate. nih.gov Modern approaches often involve heating amine hydrochlorides with substituted cyanoguanidines. nih.gov
| Reactants | Key Intermediate | Final Product | Reference |
|---|---|---|---|
| Dicyandiamide + Ammonium Nitrate | Biguanide Mononitrate | This compound | orgsyn.org |
| Amine Nitrates + Dicyandiamide | Substituted Biguanide Nitrate | Substituted this compound | cdnsciencepub.com |
Emerging and Niche Applications
Recent research has identified this compound as a promising material for enhancing the performance of energy storage systems, particularly lithium metal batteries (LMBs). rsc.orgresearchgate.net A pioneering study highlights the use of this compound as an electrolyte additive to address the challenge of dendrite formation in LMBs. rsc.org The research indicates that the addition of this compound to the electrolyte facilitates the construction of a high-quality solid electrolyte interphase (SEI) on the surface of the lithium metal anode. rsc.orgresearchgate.net
This improved SEI layer promotes uniform, dendrite-free deposition of lithium, characteristically forming spherical structures. rsc.org The ability to modulate lithium deposition behavior in this way is a significant step toward creating more stable and safer lithium metal anodes. rsc.orgresearchgate.net
| Application | Mechanism of Action | Observed Benefit | Source |
|---|---|---|---|
| Electrolyte Additive in LMBs | Constructs a high-quality solid electrolyte interphase (SEI) on the lithium anode. | Enables dendrite-free and uniform spherical lithium deposition. | rsc.orgresearchgate.net |
Guanidinium nitrate (GN) has been identified as a material with significant potential in the field of non-linear optics (NLO). nyu.edu NLO materials are substances that exhibit a nonlinear response to the intensity of light, enabling applications such as wavelength conversion and optical switching. jhuapl.edutcichemicals.com Organic molecular materials are of particular interest for NLO applications due to the high mobility of π-electrons in their structures. tcichemicals.comnih.gov
Research into single crystals of guanidinium nitrate has revealed it to be a ferroelectric material that undergoes a rapid and reversible first-order phase transition near room temperature. nyu.edu This property, along with an observed extraordinary expansion upon heating, makes it a candidate for various electronic applications. nyu.edu The ferroelectric nature of GN has been demonstrated through dielectric, capacitance, conductance, and current measurements. nyu.edu
| Property | Potential Application | Reference |
|---|---|---|
| Ferroelectric | Ferroelectric Tunnel Junctions | nyu.edu |
| Dielectric | Light-weight Capacitors | nyu.edu |
| Phase Transition | Thermistors | nyu.edu |
This compound is a versatile and foundational compound in chemical synthesis, primarily serving as a precursor for various other materials. guidechem.com Its most notable application in this area is in the production of nitroguanidine, a high-energy material. orgsyn.orgwikipedia.org The conversion is typically achieved by treating this compound with strong sulfuric acid. orgsyn.org
Beyond this, the methods used to prepare this compound have been extended to synthesize a range of substituted guanidine nitrates. cdnsciencepub.com By reacting amine nitrates with calcium cyanamide or dicyandiamide, researchers can produce derivatives like ethyl-, propyl-, and benzyl-guanidine nitrates. cdnsciencepub.com These substituted compounds can, in turn, be nitrated to form their corresponding 1-substituted-2-nitroguanidines. cdnsciencepub.com this compound is also a reactant in multi-component reactions, such as the synthesis of aryl- and heteroaryl-substituted dihydropyrimidinones. taylorandfrancis.com
| Precursor(s) | Resulting Product | Significance/Application | Source |
|---|---|---|---|
| This compound + Sulfuric Acid | Nitroguanidine | High-energy material | orgsyn.org |
| Amine Nitrates + Dicyandiamide | Substituted Guanidine Nitrates | Intermediates for substituted nitroguanidines | cdnsciencepub.com |
| Aldehyde + Ethylcyanoacetate + this compound | Dihydropyrimidinones | Compounds with potential anti-inflammatory and antibacterial activity | taylorandfrancis.com |
This compound is the salt formed from a strong base (guanidine) and a strong acid (nitric acid), which results in a neutral pH in aqueous solutions. guidechem.com While the compound itself is neutral, the guanidinium cation can participate in acid-base chemistry. The parent compound, guanidine, is a very strong organic base, and this underlying basicity is relevant to its derivatives.
In certain synthetic contexts, this compound is used in reactions where catalysis is required, although it may not be the catalyst itself. For example, in the synthesis of dihydropyrimidinone, this compound is a key reactant, while piperidine (B6355638) is employed as the catalyst. taylorandfrancis.com The inherent basicity of the guanidine structure suggests potential for its derivatives to act as base catalysts in specific organic transformations, though direct catalytic applications of this compound are not widely documented in the provided sources.
Analytical Methodologies for Guanidine Nitrate and Its Degradation Products
Spectroscopic Techniques for Characterization and Analysis
Spectroscopy is a fundamental tool for elucidating the molecular structure of guanidine (B92328) nitrate (B79036) and identifying the chemical species that result from its degradation. Techniques such as FTIR, Mass Spectrometry, and UV-Visible spectroscopy provide distinct and complementary information.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For guanidine nitrate, FTIR is used to confirm the presence of the guanidinium (B1211019) cation and the nitrate anion by detecting their characteristic vibrational frequencies. The analysis of thermal decomposition residues and evolved gases via hyphenated techniques like TG-FTIR is also a common application. researchgate.netresearchgate.net The major gaseous products identified during the thermal decomposition of this compound include ammonia (B1221849) (NH₃), nitrous oxide (N₂O), nitrogen dioxide (NO₂), and carbon dioxide (CO₂). researchgate.net
Key spectral markers for this compound and its degradation products are detailed in the table below.
| Compound/Functional Group | Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** | Reference |
| Guanidinium (in GLGN) | NH₃⁺ Asymmetric Stretching | 3409.69 | iosrjournals.org |
| Guanidinium (in GLGN) | NH₃⁺ Stretching | 3202.09 | iosrjournals.org |
| Nitrate Anion | N-O Vibration | 1200–1500 | mdpi.com |
| Carbon Dioxide (CO₂) | Asymmetric Stretching | ~2360 | researchgate.netresearchgate.net |
| Nitrous Oxide (N₂O) | Asymmetric Stretching | ~2240 | researchgate.netresearchgate.net |
| Water (H₂O) | Bending | ~1640 | researchgate.net |
| Ammonia (NH₃) | N-H Bending | ~930, ~965 | researchgate.net |
Table 5.1.1: Characteristic FTIR Absorption Bands for this compound and its Decomposition Products.
Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of compounds and elucidating their structure by analyzing fragment ions. When coupled with separation techniques like gas chromatography (GC) or thermal analysis (TG), it becomes a powerful tool for identifying degradation products. High-Resolution Mass Spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which allows for the determination of elemental compositions and the differentiation of species with similar nominal masses (isobars), such as carbon dioxide (CO₂) and nitrous oxide (N₂O). nii.ac.jpresearchgate.netbioanalysis-zone.com
Combined experimental approaches using Thermogravimetric Analysis coupled with FTIR and MS (TG-FTIR-MS) have been employed to study the thermal decomposition of this compound. researchgate.net These studies confirmed that the major evolved gases are NH₃, N₂O, NO₂, and CO₂. researchgate.net HRMS coupled with TG/DSC has been used to distinguish between species like CO₂ and N₂O, and CO and N₂, which have similar masses, providing a clearer picture of the pyrolysis mechanism. nii.ac.jpresearchgate.net While direct MS analysis of this compound can be challenging due to its low propensity to form ions in the gas phase, its degradation products are readily detectable. unimi.it
| Degradation Product | Ion (m/z) | Technique | Significance | Reference |
| Carbon Dioxide | 44 | TG-FTIR-MS, TG/DSC/HRMS | Major gaseous decomposition product. | researchgate.netnii.ac.jpresearchgate.net |
| Nitrous Oxide | 44 | TG-FTIR-MS, TG/DSC/HRMS | Major gaseous decomposition product, distinguishable from CO₂ by HRMS. | researchgate.netnii.ac.jpresearchgate.net |
| Ammonia | 17 | TG-FTIR-MS, TG/DSC/HRMS | Key intermediate in the proposed decomposition pathway. | researchgate.netnii.ac.jpresearchgate.net |
| Water | 18 | TG-FTIR-MS, TG/DSC/HRMS | Common product of thermal decomposition. | researchgate.netnii.ac.jpresearchgate.net |
| Nitrogen Monoxide | 30 | TG/DSC/HRMS | Gaseous product evolved during pyrolysis. | nii.ac.jpresearchgate.net |
Table 5.1.2: Mass Spectrometry Data for Key this compound Degradation Products.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. It is particularly useful for quantifying compounds in solution and monitoring changes in concentration over time. For this compound and its degradation products, UV-Vis spectroscopy can be used to observe chemical changes during degradation studies, such as in hot water. jes.or.jp A change in the UV-Vis absorption spectra, for instance, the appearance of a peak around 300 nm for aged mixtures of this compound and basic copper nitrate, indicates a chemical change in the material. jes.or.jp
Furthermore, UV detectors are commonly coupled with liquid chromatography systems for the quantification of this compound. The nitrate ion exhibits intense absorption in the UV range around 220 nm. iwaponline.com This property is exploited in HPLC methods where detection is performed at specific wavelengths to quantify the analyte. For instance, methods for determining nitrate in various samples often use detection at 220 nm, with a correction at a higher wavelength (e.g., 275 nm) to account for interference from organic matter. iwaponline.com In the analysis of a glycine-guanidine nitrate complex, the UV cut-off wavelength was found to be 203 nm. iosrjournals.org
Chromatographic Separation Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For complex samples containing this compound and its various degradation products, chromatographic methods are indispensable for isolating individual components prior to their identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of guanidine compounds. Given this compound's high polarity and water solubility, HPLC is well-suited for its analysis. researchgate.net Several HPLC methods have been developed, often employing pre-column derivatization to enhance detectability or using direct UV detection. oup.com
A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For related compounds like nitroguanidine (B56551), RP-HPLC methods have been established for analysis in water and soil samples. researchgate.netdtic.mil An HPLC assay for various guanidine salts, including the nitrate, was developed based on pre-column derivatization with acetylacetone, allowing for the separation of the resulting derivative from other reaction components. oup.com
| Method | Column | Mobile Phase | Detection | Application | Reference |
| RP-HPLC | Zorbax ODS | 90/10 water-methanol | UV (263 nm) | Nitroguanidine in water/soil | dtic.mil |
| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV / MS | Analysis of guanidine derivatives | sielc.com |
| HPLC | Not Specified | Isocratic | UV | Guanidine salts after derivatization | oup.com |
| HPLC | C18 | 0.01 M octylammonium orthophosphate in 30% methanol (B129727) (pH 7.0) | UV | Nitrate and Nitrite (B80452) in vegetables | jfda-online.com |
Table 5.2.1: Examples of HPLC Conditions for the Analysis of Guanidine and Nitrate Compounds.
Reverse Phase HPLC can be coupled with an electrochemical detector (ED) for the sensitive and selective analysis of electroactive compounds. While UV detection is common, electrochemical detection offers an alternative, particularly for compounds that can be easily oxidized or reduced.
A method based on reverse phase HPLC with reductive electrochemical detection has been successfully developed for the determination of low levels of the related compound, nitroguanidine, in aqueous solutions. osti.govdtic.mil In that study, the reduction potential of nitroguanidine was found to be approximately -1.2 V versus a Ag/AgCl reference electrode, which, while making it more difficult to reduce than other explosives, allows for selective detection. dtic.mil This approach demonstrates the feasibility of using HPLC-ED for nitrated guanidine compounds. The analysis of organic compounds of environmental interest is a well-established application for RP-HPLC-ED. mdpi.com Although specific applications detailing the direct analysis of this compound by RP-HPLC-ED are not as prevalent as for nitroguanidine, the principles suggest it is a viable analytical strategy, leveraging the electrochemical properties of the nitrate group or the guanidinium moiety under specific conditions.
High-Performance Liquid Chromatography (HPLC)
Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and rapid analysis of explosives and related compounds, including those derived from this compound. researchgate.netresearchgate.netnih.gov This technique combines the high separation efficiency of ultrafast liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. americanpharmaceuticalreview.com LC-MS/MS is particularly advantageous for analyzing complex matrices, as it can minimize interferences that might affect other detection methods like UV detection. researchgate.net
In the context of this compound and similar energetic materials, LC-MS/MS allows for the quantitative determination of trace levels of compounds in environmental samples such as soil and water. researchgate.netnih.gov For instance, a fast and sensitive analytical method using ultrafast LC-MS/MS has been developed for the quantitative determination of nitroguanidine (a related compound) and 2,4-dinitroanisole (B92663) in various environmental matrices. nih.gov The method detection limits for these compounds in soil were reported to be in the range of 0.2 to 5 parts per billion (ppb), with good linearity over a concentration range of 0.5 to 200 ppb. nih.gov
The development of such methods is critical for monitoring the potential environmental contamination from the use and disposal of this compound-containing products. researchgate.netnih.gov The high sensitivity of LC-MS/MS, with detection limits often in the parts-per-trillion range in water, makes it an invaluable tool for environmental protection and human health risk assessment. researchgate.net
A specific application involves the sensitive determination of nitroguanidine and 1-methyl-3-nitroguanidine. unimi.it A method was developed that involves the reduction of these compounds to their respective amines, followed by derivatization to make them more amenable to analysis by LC-MS. This approach achieved a very low detection limit of 10 ng L-1. unimi.it
Table 1: LC-MS/MS Method Parameters for Explosives Analysis
| Parameter | Setting |
|---|---|
| Compounds Analyzed | Nitroguanidine (NG), 2,4-dinitroanisole (DNAN), HMX, RDX, TNT, ADNT, PETN |
| Matrices | Soil, Tap Water, River Water |
| Detection Limits (Soil) | 0.2 - 5 ppb |
| Linearity Range | 0.5 - 200 ppb |
This table summarizes typical parameters for the analysis of explosive compounds, including those related to this compound, using ultrafast LC-MS/MS, demonstrating the method's sensitivity and range. nih.gov
Ion Chromatography for Anion Detection (e.g., Nitrate, Nitrite)
Ion chromatography (IC) is a primary technique for the determination of inorganic anions, making it highly suitable for analyzing the degradation products of this compound, particularly nitrate and nitrite. unil.ch This method is widely used in environmental analysis due to its ability to separate and quantify multiple ionic species in a single run. unil.ch
When this compound degrades, the nitrate ion is a key species of interest. IC with suppressed conductivity detection is a standard and reliable method for its quantification. nih.gov The technique can be optimized to handle complex matrices, such as those with high concentrations of a single ion. For example, methods have been developed to determine trace anionic contaminants in high-nitrate solutions by using high-capacity anion-exchange columns. nih.gov This is relevant for studying the purity and degradation of this compound itself.
The use of an eluent generator in modern IC systems enhances performance at trace levels by providing high-purity, carbonate-free eluents, which leads to lower background conductivity and improved retention time reproducibility. nih.gov Method detection limits for common anions like chloride, sulfate, and phosphate (B84403) in a high-nitrate matrix can be as low as 150 µg/L. nih.gov In the context of this compound degradation, IC can be used to monitor the decrease of nitrate concentration over time or its formation from other nitrogen-containing precursors under specific conditions. nih.gov For instance, ion chromatography indicated an 87% conversion rate of this compound under certain experimental degradation conditions over 72 hours. researchgate.net
Gas Chromatography (GC) for Gaseous Products
Gas chromatography (GC) is an essential analytical technique for identifying and quantifying the gaseous products formed during the thermal decomposition of this compound. uri.edu When this compound is heated, it breaks down into a variety of volatile compounds. GC, often coupled with a mass spectrometer (GC-MS), allows for the separation and identification of these gases.
Studies on the thermal decomposition of this compound have utilized GC to analyze the evolved gas mixture. uri.edu The major gaseous products identified include carbon dioxide (CO2) and nitrous oxide (N2O). researchgate.neturi.edu In some experiments, ammonia (NH3) could be detected by smell, but it was not always observed by GC, potentially due to its reactivity or chromatographic behavior. uri.edu
The GC analysis is typically performed by collecting the gas from a heated sample and injecting it into the GC system. A capillary column, such as an HP-5MS, is often used to separate the components. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. uri.edu The eluted compounds are then detected, and if a mass spectrometer is used, they can be identified by comparing their mass spectra to reference libraries like the NIST database. uri.edu GC analysis has been crucial in elucidating the decomposition pathways of this compound, confirming the presence of key gaseous products that provide insight into the chemical reactions occurring at high temperatures. uri.edunih.gov
Table 2: Observed Gaseous Decomposition Products of this compound by GC
| Gaseous Product | Chemical Formula | Reference |
|---|---|---|
| Carbon Dioxide | CO₂ | researchgate.neturi.edu |
| Nitrous Oxide | N₂O | researchgate.neturi.edu |
| Ammonia* | NH₃ | uri.edu |
Ammonia was detected by smell but not consistently by GC in all studies. uri.edu This table lists the primary gaseous products identified during the thermal decomposition of this compound using Gas Chromatography.
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition behavior of energetic materials like this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting and decomposition.
For this compound, DSC analysis reveals important information about its thermal stability and the energy released during decomposition. uri.edu DSC scans of this compound typically show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicating decomposition. akjournals.com The onset temperature of the exotherm is a measure of the material's thermal stability. This compound exhibits a higher temperature exotherm compared to urea (B33335) nitrate, but it also releases more heat. uri.edu
Dynamic DSC experiments, where the sample is heated at a constant rate (e.g., 1°C/min), have shown that the decomposition of this compound involves at least two overlapping exothermic peaks. tandfonline.com Isothermal DSC experiments, conducted at constant temperatures (e.g., 305–320°C), can more clearly resolve the decomposition into multiple stages, often showing three distinct peaks. researchgate.nettandfonline.com This suggests a complex, multi-step decomposition mechanism. tandfonline.com The heat of decomposition can also be quantified from the area under the exothermic peaks. akjournals.com
Table 3: Comparative DSC Data for Energetic Nitrates
| Compound | Onset of Exotherm (°C) | Heat Released (J/g) |
|---|---|---|
| This compound | ~230 | ~1800 |
| Urea Nitrate | ~180 | ~1500 |
| Ammonium (B1175870) Nitrate | ~270 | ~1100 |
This table provides a comparison of thermal decomposition data obtained by DSC for this compound and other related energetic nitrate salts, highlighting differences in thermal stability and energy release. uri.edu
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition kinetics of materials.
TGA is a fundamental technique for studying the thermal degradation of this compound. uri.eduuri.edu A TGA curve for this compound shows the temperature at which mass loss begins, the rate of mass loss, and the amount of residue remaining at the end of the experiment. The thermal decomposition of this compound is often observed as a multi-stage process in TGA experiments. researchgate.netresearchgate.net For example, a two-stage decomposition process has been observed, with the major mass loss occurring in the second stage. researchgate.net
TGA can be coupled with other analytical techniques, such as Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), in what is known as Evolved Gas Analysis (EGA). This allows for the simultaneous identification of the gaseous products being evolved as the sample decomposes. researchgate.net TG-FTIR-MS experiments on this compound have identified major evolved gases such as NH3, N2O, NO2, and CO2. researchgate.netresearchgate.net
TGA has also been employed to estimate the vapor pressure of low-volatility explosives like this compound. uri.edu By measuring the rate of mass loss at different isothermal temperatures, the vapor pressure can be calculated, which is a critical parameter for detection and safety assessments. uri.eduuri.edu
Complementary Analytical Approaches
In addition to the primary methods discussed, several other analytical techniques provide valuable information for the characterization of this compound and its reaction products.
Simultaneous thermogravimetric analysis, Fourier transform infrared spectroscopy, and mass spectrometry (TG-FTIR-MS) provides a comprehensive picture of thermal decomposition. researchgate.netresearchgate.net This combined approach allows for the correlation of mass loss events (TGA) with the evolution of specific gaseous products identified by their infrared spectra (FTIR) and mass-to-charge ratios (MS). researchgate.netresearchgate.net This has been instrumental in proposing detailed decomposition mechanisms for this compound. researchgate.net
For the analysis of solid-phase decomposition products or residues, techniques like X-ray Diffraction (XRD) can be used to identify crystalline phases. researchgate.netsci-hub.se For example, XRD has been used to observe the transition from this compound to ammonium nitrate under certain degradation conditions. researchgate.net Scanning Electron Microscopy (SEM) can be employed to study the morphology of the char structure formed during the thermal degradation of materials treated with this compound, providing insights into its flame retardant mechanism. scientific.net
Spectroscopic methods, such as colorimetric analysis, have also been used alongside chromatographic techniques to quantify the extent of this compound degradation. researchgate.net In some older analytical schemes, guanidine salts were analyzed gravimetrically by precipitation as picrate. nih.gov Modern methods also include polarographic and other spectrophotometric determinations for specific components in process streams, such as cyanamide (B42294). dtic.mil
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₆N₄O₃ |
| Nitric acid | HNO₃ |
| Guanidine | CH₅N₃ |
| Nitroguanidine | CH₄N₄O₂ |
| Ammonia | NH₃ |
| Nitrous oxide | N₂O |
| Water | H₂O |
| Carbon dioxide | CO₂ |
| Nitrogen dioxide | NO₂ |
| Cyanamide | CH₂N₂ |
| Ammonium nitrate | NH₄NO₃ |
| Urea nitrate | CH₅N₃O₄ |
| 2,4-Dinitroanisole | C₇H₆N₂O₅ |
| HMX (Octogen) | C₄H₈N₈O₈ |
| RDX (Cyclonite) | C₃H₆N₆O₆ |
| TNT (Trinitrotoluene) | C₇H₅N₃O₆ |
| ADNT (2-Amino-4,6-dinitrotoluene) | C₇H₇N₃O₄ |
| PETN (Pentaerythritol tetranitrate) | C₅H₈N₄O₁₂ |
| 1-Methyl-3-nitroguanidine | C₂H₆N₄O₂ |
| Nitrate | NO₃⁻ |
| Nitrite | NO₂⁻ |
| Chloride | Cl⁻ |
| Sulfate | SO₄²⁻ |
| Phosphate | PO₄³⁻ |
| Picrate | C₆H₂(NO₂)₃O⁻ |
| Iodobenzene | C₆H₅I |
Powder X-ray Diffraction (XRD) for Phase Transition Studies
Powder X-ray Diffraction (XRD) is a crucial technique for investigating the solid-state phase transitions of this compound. This method allows for the identification of different crystalline phases and the determination of their lattice parameters.
This compound is known to exhibit multiple polymorphic forms, and its phase transitions have been a subject of extensive study. researchgate.netcapes.gov.brarxiv.org Research has identified two significant phase transitions at ambient pressure: a first-order transition around 296 K (T12) and a second-order transition at approximately 384 K (T23). researchgate.netcapes.gov.br The transition at 296 K is particularly notable for causing a remarkable deformation of the crystals, with an elongation of up to 145% of the original length. researchgate.netarxiv.org
XRD studies have been instrumental in characterizing the crystal structures of these different phases. capes.gov.brarxiv.org For instance, the low-temperature phase III has a structure composed of D3h-symmetric ions linked by N-H···O hydrogen bonds, forming honeycomb-like layers. researchgate.netarxiv.org The transition to phase II involves a significant rearrangement of these hydrogen-bonded layers. capes.gov.br The existence of a new high-temperature phase above 384 K was also confirmed by powder XRD studies. researchgate.net
Furthermore, XRD has been employed to study the effects of additives on the phase transitions of similar compounds like ammonium nitrate. For example, when mixed with L-glycine or L-alanine, a new crystal phase is formed that inhibits the solid-state phase transitions of ammonium nitrate. at.ua Similarly, studies on glycine (B1666218) this compound (GLGN) crystals have used powder XRD to confirm the crystal structure and compare it with literature values. iosrjournals.org High-pressure XRD experiments have also revealed further phase transitions in this compound, such as the collapse of the honeycomb layers into a 3-D network at 0.6 GPa. rsc.org
Interactive Data Table: Crystallographic Data for this compound Phases
| Phase | Temperature (K) | Space Group | Key Structural Features | Reference |
| I | >384 | R3̅m | Centrosymmetric, dynamic reorientations of ions | arxiv.org |
| II | 296 - 384 | - | Rearranged hydrogen-bonded aggregates | capes.gov.br |
| III | <296 | - | Honeycomb layers of hydrogen-bonded ions | researchgate.netarxiv.org |
| IV | High Pressure | - | 3-D N-H···O bonded aggregation | rsc.org |
Calorimetry for Heat Release and Combustion Studies
Calorimetry techniques, particularly Differential Scanning Calorimetry (DSC), are essential for quantifying the heat released during the decomposition and combustion of this compound. These studies are critical for understanding its thermal stability and energetic performance, especially in applications like gas generators for automotive airbags. researchgate.netresearchgate.net
DSC analyses of pure this compound show an endothermic peak corresponding to its melting point around 213 °C, followed by exothermic decomposition at higher temperatures. nii.ac.jp The onset temperature and the peak of the exotherm are dependent on the heating rate. researchgate.net The heat of reaction for the decomposition of this compound has been found to increase with rising ambient pressure, indicating that suppressing vaporization facilitates the exothermic decomposition. jes.or.jp
When this compound is mixed with other compounds, such as basic copper nitrate (BCN), its thermal behavior changes significantly. researchgate.netresearchgate.netnii.ac.jp TG-DSC studies of GN/BCN mixtures show an endothermic decomposition around 170 °C and an exothermic decomposition at approximately 208 °C, with a significant mass loss. researchgate.net The heat of reaction for these mixtures can be substantial; for a specific mass ratio of GN/BCN (62.24/37.73), the reaction heat was measured to be 3152.7 J/g. researchgate.net The addition of catalysts like ferric oxide can lower the maximum burning temperature and the heat of combustion of GN/BCN mixtures. researchgate.net
The enthalpy of formation of this compound has been determined using combustion calorimetry, with a literature value of -386.9 kJ·mol⁻¹. mdpi.com However, discrepancies in thermodynamic data can arise from different methodologies, such as combustion versus aqueous neutralization calorimetry.
Interactive Data Table: Thermal Decomposition Data for this compound and its Mixtures
| Sample | Technique | Key Findings | Heat of Reaction/Combustion | Reference |
| This compound (Pure) | DSC | Endothermic melting followed by exothermic decomposition. Onset temperature increases with heating rate. | - | researchgate.netnii.ac.jp |
| This compound (Pure) | Sealed Cell DSC | Exothermic heat of reaction increases with ambient pressure. | - | jes.or.jp |
| This compound/Basic Copper Nitrate (GN/BCN) | TG-DSC | Endothermic decomposition at 170°C, exothermic at 208°C. | 3152.7 J/g (for 62.24/37.73 ratio) | researchgate.netresearchgate.net |
| This compound/Basic Copper Nitrate/Ferric Oxide | Automatic Calorimetry | Maximum burning temperature of 613°C, lower than GN/BCN. | 2647 J/g | researchgate.net |
Voltammetry for Electrochemical Characterization
Voltammetry, particularly cyclic voltammetry (CV), is a key electrochemical technique used to study the redox behavior of this compound and related compounds. While direct electrochemical studies on this compound itself are less common in the provided literature, the technique is widely applied to understand the electrochemical properties of the nitrate ion and various guanidinium salts.
The electrochemical stability of guanidinium-based ionic liquids (ILCs) has been investigated using cyclic voltammetry. rsc.org These studies reveal that the electrochemical stability window is significantly influenced by the counterion. rsc.org For instance, the oxidation potential of some guanidinium salts is affected by the anion present. rsc.org
Voltammetric methods are also used for the analysis of related nitro compounds like nitroguanidine. dtic.mil For nitroguanidine, it has been established through voltammetry that it undergoes an irreversible, diffusion-controlled four-electron reduction process. dtic.mil The reduction potential for nitroguanidine is approximately -1.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode. dtic.mil
Furthermore, the electrochemical behavior of the nitrate ion itself has been studied using cyclic voltammetry at various electrodes. nih.govresearchgate.netresearchgate.net For example, at a screen-printed gold electrode, nitrate ions show an irreversible reduction peak in the cathodic direction and an oxidation peak for the produced nitrite in the anodic direction. researchgate.net The kinetics of the nitrate reduction reaction can be investigated by varying the scan rate in CV experiments. nih.govacs.org The peak current's linear relationship with the square root of the scan rate indicates a diffusion-controlled process. nih.govacs.org
Interactive Data Table: Voltammetric Data for Related Compounds
| Compound/Ion | Technique | Electrode | Key Findings | Reference |
| Guanidinium-based ILCs | Cyclic Voltammetry | - | Electrochemical stability window is dependent on the counterion. | rsc.org |
| Nitroguanidine | Differential Pulse Voltammetry | - | Irreversible, diffusion-controlled 4-electron reduction at ~-1.2 V vs Ag/AgCl. | dtic.mil |
| Nitrate Ion (NO₃⁻) | Cyclic Voltammetry | Screen-Printed Gold | Irreversible reduction peak at +0.6 V (vs. Ag/AgCl). | researchgate.net |
| Nitrate Ion (NO₃⁻) | Linear Sweep Voltammetry | Copper-modified | Reduction kinetics studied; peak current vs. scan rate indicates diffusion control. | nih.govacs.org |
Environmental Considerations and Fate of Guanidine Nitrate
Environmental Release Pathways
The primary routes for guanidine (B92328) nitrate (B79036) entering the environment are through accidental releases during handling and transport, improper disposal of waste materials, and as byproducts from its synthesis and use. nih.gov
As a white, crystalline, water-soluble solid, guanidine nitrate can contaminate soil and water if accidentally spilled or improperly discarded. nih.gov In the event of a spill, recommended procedures involve sweeping up the solid material and placing it into a suitable container for disposal. scbt.comlobachemie.com It is crucial to avoid using combustible materials, such as paper towels, for cleanup and to prevent the chemical from being washed into sewer systems or entering water sources. nih.govscbt.com Regulatory guidelines advise consulting with environmental agencies for acceptable disposal practices, as runoff from fire control or dilution water can lead to environmental contamination. nih.gov This material and its container must be disposed of as hazardous waste. scbt.com The substance is recognized as being harmful to aquatic organisms. nih.govscbt.com
The manufacturing of this compound can generate several byproducts. The process of reacting dicyandiamide (B1669379) or urea (B33335) with ammonium (B1175870) nitrate can produce insoluble materials such as ammeline (B29363) and ammelide. nih.govorgsyn.org Specifically, byproducts from the Pittsburg Coke process are composed of approximately 48% ammelide, 24% ammeline, and 23% melamine (B1676169). nih.gov These solid triazine byproducts are typically removed by filtration from the hot reaction mixture. nih.gov
Furthermore, the thermal decomposition of this compound can yield other chemical species. A likely decomposition mechanism involves the formation of nitric acid and guanidine, which can then react to produce nitroguanidine (B56551) (NQ) and water. researchgate.net The residue from this decomposition can be attributed to the dimerization and trimerization reactions of cyanamide (B42294). researchgate.net
Mobility and Distribution in the Environment
The mobility of this compound in the environment is largely dictated by its physical and chemical properties, especially its interaction with soil and its high solubility in water.
This compound exhibits high mobility in soil environments. This is primarily due to its very low soil sorption coefficient (Koc), which has been reported to be less than 0.1. oup.com Sorption is the process by which a chemical binds to soil particles; a low Koc value indicates a weak affinity for soil organic matter and a high potential for movement. epa.gov
The high water solubility of this compound further exacerbates its mobility. researchgate.netnoaa.govnih.gov Its tendency not to bind to soil particles, combined with its solubility, means it can be readily leached from the soil profile and transported into underlying aquifers, posing a significant risk of groundwater contamination. dtic.milresearchgate.nettexas.gov This is a critical concern at sites where this compound is manufactured or used, as discharges and seepage can contaminate soil and subsequently, drinking water supplies. epa.gov
Table 2: Environmental Mobility Properties of this compound and Related Compounds
| Compound | Property | Value/Observation | Implication |
| This compound | Soil Sorption Coefficient (Koc) | < 0.1 oup.com | Low sorption, high mobility in soil. |
| This compound | Water Solubility | High noaa.govnih.gov | Prone to leaching and transport with water. |
| This compound | Environmental Risk | High potential for groundwater contamination. dtic.milresearchgate.net | Can easily enter water systems from contaminated soil. |
Air Pollution from Decomposition Products (e.g., NOx, Nitric Acid)
The thermal decomposition of this compound can lead to the release of hazardous substances into the atmosphere, contributing to air pollution. When subjected to heat, friction, or impact, this compound can decompose and release toxic vapors, including nitrogen oxides (NOx) and nitric acid. guidechem.com Improper combustion is a significant source of NOx, which can lead to the formation of smoke and acid rain. guidechem.com
Studies have shown that the decomposition of this compound is a multi-stage process. A likely mechanism involves a proton transfer in the gas phase to produce nitric acid and guanidine. researchgate.net The decomposition of the resulting nitric acid contributes to the formation of nitrogen dioxide (NO2). researchgate.net The major gases evolved during thermal decomposition have been identified as ammonia (B1221849) (NH3), nitrous oxide (N2O), NO2, and carbon dioxide (CO2). researchgate.net These nitrogen oxides are known air pollutants with significant environmental and health implications. Technology exists for the abatement of NOx emissions, which involves recovering them as nitric acid, thus mitigating air pollution. bertrams.cn
The following table summarizes the primary gaseous decomposition products of this compound and their environmental relevance.
| Decomposition Product | Chemical Formula | Environmental Significance |
| Nitrogen Oxides | NOx (e.g., NO, NO2) | Contribute to smog, acid rain, and respiratory problems. guidechem.com |
| Nitric Acid | HNO3 | A corrosive substance that contributes to acid rain. guidechem.comresearchgate.net |
| Ammonia | NH3 | Can contribute to the formation of particulate matter in the atmosphere. researchgate.net |
| Nitrous Oxide | N2O | A potent greenhouse gas. researchgate.net |
| Carbon Dioxide | CO2 | A primary greenhouse gas. researchgate.net |
Mitigation and Remediation Strategies
Addressing the environmental concerns associated with this compound involves two key areas: the development of sensitive analytical methods for monitoring its presence in the environment and the implementation of more sustainable production practices.
Development of Analytical Methods for Environmental Monitoring
Effective environmental monitoring is crucial for detecting and quantifying this compound and its degradation products, thereby enabling timely remediation efforts. Due to the low concentrations at which these compounds can be present in soil and water, highly sensitive analytical methods are required. researchgate.netnih.gov
Several advanced analytical techniques have been developed for this purpose. High-performance liquid chromatography (HPLC) is a commonly employed method. researchgate.netdtic.mil For instance, a method involving extraction with water followed by filtration and determination by reverse-phase HPLC (RP-HPLC) has been developed for soil and water samples. researchgate.net
For even greater sensitivity and specificity, particularly in complex environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool. researchgate.netnih.gov An ultrafast LC-MS/MS method has been developed for the quantitative determination of nitroguanidine (a related compound) in soil and water, with method detection limits in the parts-per-billion (ppb) range. researchgate.netnih.gov This highlights the continuous improvement in analytical capabilities for monitoring energetic compounds in the environment.
The table below outlines some of the analytical methods used for the detection of this compound and related compounds in environmental samples.
| Analytical Technique | Abbreviation | Sample Matrix | Key Features |
| High-Performance Liquid Chromatography | HPLC | Soil, Water | A standard method for separation and quantification. researchgate.netdtic.mil |
| Reverse-Phase High-Performance Liquid Chromatography | RP-HPLC | Soil, Water | A common variant of HPLC used for these compounds. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Soil, Water | Offers high sensitivity and specificity for trace-level detection. researchgate.netnih.gov |
| Ion Chromatography | IC | Aqueous Samples | Used for the analysis of nitrate, a component of this compound. cdc.gov |
Sustainable Production Practices
The manufacturing of this compound is an area where sustainability can be significantly improved. Traditional chemical synthesis routes can be energy-intensive and utilize hazardous materials. guidechem.comrsc.org A growing emphasis on environmental responsibility is pushing manufacturers to explore greener production processes. imarcgroup.com
Sustainable practices in this compound synthesis focus on several key areas, including the use of less hazardous starting materials, minimizing solvent use through green chemistry principles, and optimizing energy consumption. guidechem.com Process optimization, for example through the use of continuous flow reactors, can enhance reaction efficiency and reduce waste. guidechem.com
A novel and promising approach is the development of biosynthetic routes. Research has demonstrated the feasibility of photosynthetic production of guanidine, the precursor to this compound, using engineered cyanobacteria. rsc.org This method uses carbon dioxide and nitrate or ammonium as the primary inputs and solar energy to drive the synthesis, offering a renewable and potentially more environmentally benign alternative to conventional chemical synthesis. rsc.org This biological approach represents a significant step towards harnessing biological processes for the sustainable production of nitrogen-rich compounds. rsc.org
| Sustainability Approach | Description | Potential Benefits |
| Green Chemistry | Involves using less hazardous materials and minimizing solvent usage. guidechem.com | Reduced environmental impact and improved worker safety. |
| Process Optimization | Techniques like using continuous flow reactors and optimizing reaction parameters. guidechem.com | Increased efficiency, reduced waste, and lower energy consumption. |
| Biosynthesis | Utilizing engineered microorganisms, such as cyanobacteria, for production. rsc.org | Use of renewable feedstocks (CO2, N2), reduced energy intensity, and a more sustainable lifecycle. rsc.org |
Future Directions and Advanced Research Frontiers
Enhanced Computational Modeling for Reaction Mechanisms and Performance Prediction
Computational chemistry is a pivotal tool for investigating the complex and rapid phenomena associated with the decomposition and combustion of guanidine (B92328) nitrate (B79036). Advanced modeling techniques are providing unprecedented insights into its reaction mechanisms and performance characteristics.
Advanced Ab Initio and DFT Studies for Complex Pathways
Ab initio and Density Functional Theory (DFT) studies are at the forefront of elucidating the intricate decomposition pathways of guanidine nitrate. These quantum chemical calculations provide a foundational understanding of the reaction mechanisms in both the gas and condensed phases. jes.or.jpresearchgate.net
Researchers have employed methods like the ωB97X-D functional, which is adept at handling systems with weak van der Waals forces, to optimize the geometries of reactants, products, and transition states. jes.or.jp The total electron energies are often calculated at a high level of theory, such as CBS-QB3, to ensure accuracy. jes.or.jp Such studies have revealed that the initial decomposition of this compound is a multi-step, competitive process. jes.or.jp
Key findings from these computational investigations include:
Gas-Phase vs. Condensed-Phase Mechanisms: The decomposition of this compound is believed to initiate in the gas phase. The process likely involves isomerization followed by a proton transfer to yield guanidine and nitric acid. researchgate.net These products then undergo further reactions. researchgate.net In contrast, detailed reaction models for the condensed-phase reactions are still under development, highlighting an area for future research. jes.or.jp
Identification of Plausible Reaction Pathways: Computational studies have identified several competing decomposition pathways. For instance, in the decomposition of the guanidine component, HNO₃-catalyzed monomolecular decomposition has been identified as a highly plausible route due to its lower energy barrier. jes.or.jp Similarly, for the interaction between guanidine and nitric acid, the N₂O₅/CN₃H₅ schemes are considered the most likely mechanisms. jes.or.jp
Performance Prediction: Beyond reaction mechanisms, DFT methods are also used to predict the performance of materials. For example, dispersion-corrected DFT (DFT-D) has been used to compute nanomechanical properties, which are crucial for understanding the performance of this compound crystals as actuators. researchgate.net
A summary of key reactions and their computationally determined energy barriers is presented below.
| Reaction Type | Reactants | Products | Calculated Energy Barrier (kJ/mol) | Computational Method |
| Monomolecular Decomposition (HNO₃ catalyzed) | CN₃H₅ + HNO₃ | HNCNH + N₂O + 2H₂O | 108.9 | CBS-QB3//ωB97X-D/6-311++G(d,p) |
| Neutral-Neutral Bimolecular Decomposition | CN₃H₅ + CN₃H₅ | HNCNH + NH₃ | 156.6 | CBS-QB3//ωB97X-D/6-311++G(d,p) |
| HNO₃ Self-Decomposition | HNO₃ | HO₂ + NO | 129.5 | CBS-QB3//ωB97X-D/6-311++G(d,p) |
Molecular Dynamics Simulations of Condensed-Phase Reactions
While quantum chemical calculations are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are essential for understanding the collective behavior of molecules in the condensed phase. MD simulations can model the complex interplay of intermolecular forces, heat transfer, and shockwave propagation that govern the decomposition of solid and liquid this compound.
Recent advancements in reactive force fields (ReaxFF) have enabled large-scale MD simulations of the thermal decomposition of energetic materials. researchgate.net These simulations can track the formation and breaking of chemical bonds in a large ensemble of molecules over time, providing a dynamic picture of the decomposition process.
Future directions in this area include:
Developing More Accurate Force Fields: The accuracy of MD simulations is highly dependent on the underlying force field. Continued development and validation of reactive force fields specifically parameterized for this compound and its decomposition products are crucial.
Simulating Shock Initiation: MD simulations are uniquely suited to study the initiation of detonation by shockwaves. Future research will likely focus on simulating the early decay mechanisms of shocked this compound to better predict its sensitivity and performance under extreme conditions.
Investigating the Role of Defects and Interfaces: The presence of crystal defects, impurities, and interfaces can significantly influence the decomposition of energetic materials. MD simulations can provide valuable insights into how these features act as "hot spots" for reaction initiation.
Development of Novel this compound Derivatives for Specific Applications
The versatile chemical structure of this compound makes it an excellent scaffold for the synthesis of new energetic materials with tailored properties. By introducing different functional groups, researchers can fine-tune the energy output, sensitivity, and environmental impact of these compounds. researchgate.netrsc.org
Energetic Materials with Tailored Properties (e.g., sensitivity, energy output)
A primary goal in the development of new energetic materials is to achieve a high energy output while maintaining low sensitivity to accidental initiation. Researchers are exploring various strategies to create novel this compound derivatives with an optimal balance of these properties.
One approach involves introducing explosophoric groups, such as furoxan and trinitrophenyl moieties, into the guanidine framework. researchgate.net For example, new energetic derivatives of 1-amino-3-nitroguanidine have been synthesized that exhibit good thermal stability, with decomposition onset temperatures above 180 °C. researchgate.net The introduction of these groups can significantly enhance the detonation properties of the resulting compounds. researchgate.net
Another strategy is the formation of energetic salts. By combining guanidine or its derivatives with other energetic anions, it is possible to create new materials with improved performance characteristics. For instance, the nitrate and perchlorate (B79767) salts of 1-amino-3-nitroguanidine have been synthesized, demonstrating the potential of this approach. researchgate.net
The table below summarizes the properties of some novel guanidine derivatives.
| Compound | Molecular Formula | Decomposition Temperature (°C) | Detonation Pressure (GPa) | Detonation Velocity (km/s) |
| 3-methyl-4-((2-(N'-nitrocarbamimidoyl)hydrazono)methyl)-1,2,5-oxadiazole-2-oxide | C₅H₇N₇O₄ | >180 | 24.8 | Not Reported |
| N'-nitro-2-(2,4,6-trinitrobenzylidene)hydrazinecarboximidamide | C₈H₆N₈O₈ | >180 | 28.1 | Not Reported |
| Triaminoguanidine–glyoxal polymer (TAGP) | Not Applicable | Not Reported | Not Reported | 6.657 (calculated) |
Green Propellant Formulations with Reduced Environmental Impact
There is a growing demand for "green" propellants that are less harmful to the environment than traditional formulations. ukzn.ac.za this compound is considered a promising fuel for green propellants due to its high nitrogen content and the production of relatively clean combustion products. jes.or.jp
Research in this area is focused on developing new propellant formulations that maximize the benefits of this compound while minimizing the formation of toxic or environmentally harmful byproducts. nii.ac.jp One approach is to combine this compound with "green" oxidizers, such as ammonium (B1175870) dinitramide (ADN) or hydrazinium (B103819) nitroformate (HNF), which produce fewer harmful exhaust products than conventional oxidizers like ammonium perchlorate. scielo.br
The development of this compound-based propellants also involves the use of additives to tailor their combustion properties. For example, basic copper nitrate is often used as an oxidizer in combination with this compound in gas-generating systems for automotive airbags. nii.ac.jp The synergistic effect between this compound and basic copper nitrate enhances the heat and gas output. nii.ac.jp
Future research will likely focus on:
Optimizing Formulations: Fine-tuning the ratios of this compound, oxidizers, and other additives to achieve the desired burning rates, gas production, and flame temperatures.
Reducing Solid Residue: Minimizing the formation of solid byproducts during combustion to improve the efficiency and cleanliness of the propellant.
Integration of Multi-Omics and Systems-Level Approaches for Environmental Impact Assessment
Understanding the environmental fate and toxicity of this compound and its derivatives is crucial for their responsible development and use. Traditional environmental impact assessments often focus on the parent compound, but a more comprehensive understanding requires considering its degradation products and their effects on biological systems.
The integration of multi-omics and systems-level approaches offers a powerful new paradigm for assessing the environmental impact of this compound. These approaches involve the simultaneous analysis of multiple types of biological data, such as genomics, proteomics, and metabolomics, to create a holistic picture of how an organism responds to chemical exposure.
For example, studies on the degradation of guanidine in cyanobacteria have utilized comparative proteomics to identify enzymes involved in its breakdown. nih.gov This type of research can help to elucidate the metabolic pathways by which this compound is degraded in the environment and identify potential biomarkers of exposure.
Future directions in this area include:
Developing High-Throughput Screening Methods: Using multi-omics technologies to rapidly screen the toxicity of new this compound derivatives and their degradation products.
Building Predictive Models: Integrating multi-omics data with computational models to predict the environmental fate and ecological risks of this compound under different environmental conditions.
Investigating Sub-Lethal Effects: Using systems-level approaches to understand the subtle, sub-lethal effects of this compound on organisms, which may not be apparent from traditional toxicity tests.
By embracing these advanced research frontiers, the scientific community can continue to unlock the full potential of this compound while ensuring its safe and sustainable use.
Exploration of this compound in Emerging Technologies (e.g., Carbon Capture, Advanced Catalysis)
The unique chemical properties of the guanidinium (B1211019) group, a key component of this compound, have positioned it as a compound of interest in various emerging technologies. Researchers are actively exploring its potential in fields beyond its traditional use as an energetic material. ontosight.ainih.gov
Carbon Capture:
A significant area of investigation is the use of guanidine-based compounds for carbon dioxide (CO₂) capture, a critical technology for mitigating climate change. nih.gov The strong basicity of the guanidine group allows it to react with and bind acidic gases like CO₂. researchgate.net Research has demonstrated that aqueous guanidine sorbents can capture CO₂ directly from the ambient air, binding it into a stable, crystalline carbonate salt through hydrogen bonding with the guanidinium cation. nih.gov This process is noteworthy for its potential efficiency and low energy requirements, as the captured CO₂ can be released, and the sorbent regenerated by heating the crystals at relatively mild temperatures of 80-120 °C. nih.gov
The development of specialized guanidine compounds, such as bis-iminoguanidines and trichelating iminoguanidine ligands, further highlights the potential in this field. google.comacs.org These compounds are designed to selectively precipitate carbonate or bicarbonate from aqueous solutions, facilitating easy removal by filtration. google.com Studies on guanidine-embedded poly(ionic liquid) precursors have also shown promise in creating nitrogen-doped carbon materials with microstructures tailored for enhanced CO₂ adsorption. researchgate.net These materials exhibit high surface areas and specific pore sizes that contribute to impressive CO₂ adsorption capacities and selectivity. researchgate.net
Table 1: Research Findings in Guanidine-Based CO₂ Capture
| Technology/Compound | CO₂ Source | Capture Mechanism | Key Finding | Source(s) |
|---|---|---|---|---|
| Aqueous Guanidine Sorbent | Ambient Air | Crystallization of guanidinium carbonate | Forms a low-solubility salt, allowing for easy separation and sorbent regeneration at 80-120 °C. nih.gov | nih.gov |
| Trichelating Iminoguanidine Ligand (BTIG) | Ambient Air & Flue Gas | Crystallization via electrostatic and hydrogen bonding | Achieves high CO₂ capture capacity (0.99 mol/mol from air) and can be regenerated. acs.org | acs.org |
| Guanidine-Embedded Poly(ionic liquid) | Post-combustion | Adsorption by N-doped carbons | Creates materials with high surface area (1606.1 m²/g) and excellent CO₂ adsorption capacity (3.95 mmol/g at 25°C). researchgate.net | researchgate.net |
| Bis-iminoguanidine Compounds | Aqueous Solutions | Precipitation of carbonate/bicarbonate salts | Forms a solid salt with dissolved carbonate/bicarbonate, which can be removed by filtration. google.com | google.com |
Advanced Catalysis:
This compound is also being explored for its role in advanced catalytic processes. Its utility stems from its ability to act as a precursor or modifier in the synthesis of novel catalysts. A notable application is in the creation of metal-free catalysts for industrial chemical production. researchgate.net
In one study, the addition of this compound during the pyrolysis of carbon nanotubes (CNTs) with melamine (B1676169) was found to significantly enhance the catalytic performance of the resulting nitrogen-doped CNTs. researchgate.net These modified CNTs demonstrated a substantially higher production rate for styrene (B11656) via the direct dehydrogenation of ethylbenzene (B125841) compared to untreated CNTs and even commercial iron-based catalysts, without sacrificing selectivity. researchgate.net The this compound aids in modifying the structure and surface properties of the CNTs, improving the accessibility of active sites. researchgate.net
Furthermore, the guanidinium functional group is used to create heterogeneous catalysts. Graphene oxide functionalized with guanidine has shown potential as a versatile and reusable catalyst for various organic reactions, including aldol (B89426) and Knoevenagel condensations, benefiting from numerous acidic and basic sites. researchgate.net
Table 2: Applications of this compound in Advanced Catalysis
| Catalytic System | Application | Role of this compound | Outcome | Source(s) |
|---|---|---|---|---|
| Nitrogen-Doped Carbon Nanotubes (N-CNTs) | Direct Dehydrogenation of Ethylbenzene to Styrene | Additive in pyrolysis process | Enhances catalytic performance and styrene production rate by modifying CNT structure and surface properties. researchgate.net | researchgate.net |
| Graphene Oxide-Guanidine Nanocomposites | Aldol and Knoevenagel Condensation Reactions | Functionalization of graphene oxide to create a heterogeneous catalyst | Creates a reusable catalyst with high efficiency due to a high density of acidic and basic sites. researchgate.net | researchgate.net |
Synergistic Effects in Multi-Component Systems Involving this compound
This compound is frequently used in multi-component systems, particularly in energetic formulations, where its interactions with other ingredients can lead to synergistic effects. This synergy often results in performance characteristics that are superior to what would be expected from the individual components alone.
A well-documented example is the mixture of this compound (GN) as a fuel with basic copper nitrate (BCN) as an oxidizer. nii.ac.jp This combination is widely used as a gas-generating agent, such as in automotive airbag systems, because it can rapidly produce large volumes of non-toxic gases. nii.ac.jp
Table 3: Synergistic Effects in the this compound/Basic Copper Nitrate System
| Component | Role in Mixture | Interaction/Mechanism | Synergistic Outcome | Source(s) |
|---|---|---|---|---|
| This compound (GN) | Fuel / Gas Source | Decomposes to produce gases, including ammonia (B1221849) (NH₃). nii.ac.jpresearchgate.net | The pyrolysis of the mixture provides a synergistic effect that increases the heat and gas output. nii.ac.jpresearchgate.net | nii.ac.jpresearchgate.net |
| Basic Copper Nitrate (BCN) | Oxidizer / Catalyst Precursor | Forms a copper(II) complex that catalytically decomposes the NH₃ generated from GN. nii.ac.jp | The catalytic decomposition of NH₃ accelerates the formation of N₂ and H₂O, enhancing the overall reaction rate and gas volume. nii.ac.jp | nii.ac.jp |
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis protocols for guanidine nitrate, and how can purity be validated?
- Methodological Answer : this compound is typically synthesized by neutralizing guanidine carbonate with nitric acid. A detailed protocol involves dissolving guanidine carbonate in deionized water, slowly adding concentrated nitric acid under controlled temperature (10–15°C), and crystallizing the product via evaporation . Purity validation requires Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., NH₂ and NO₃⁻ peaks) and elemental analysis to verify stoichiometry (C:H:N:O ratio) . Differential scanning calorimetry (DSC) can further assess thermal stability, with expected melting points of 211–215°C .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Due to its classification as an oxidizer (UN 1467) and acute toxicity (oral LD₅₀: ~1,100 mg/kg in mice), researchers must use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Storage requires airtight containers in cool (<25°C), dry environments away from reductants or organic materials to prevent decomposition or combustion . Fume hoods are mandatory during synthesis to avoid inhalation of toxic vapors (e.g., nitric acid) .
Q. Which analytical techniques are most reliable for characterizing this compound in solution?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is effective for quantifying this compound in aqueous solutions. Nuclear magnetic resonance (¹H and ¹³C NMR) can resolve structural details, such as the guanidinium ion’s resonance at δ 6.5–7.5 ppm . X-ray diffraction (XRD) is recommended for crystallinity analysis, with reference to known lattice parameters (e.g., monoclinic crystal system) .
Advanced Research Questions
Q. How can discrepancies in acute toxicity data for this compound across rodent models be resolved?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 729.8 mg/kg in female rats vs. 1,105 mg/kg in male mice) may arise from interspecies metabolic differences or dosing methods. To resolve these, researchers should standardize protocols (e.g., OECD Test Guideline 423) and conduct pharmacokinetic studies to measure bioavailability and organ-specific accumulation. Toxicity pathway analysis (e.g., oxidative stress biomarkers like glutathione depletion) can clarify mechanisms .
Q. What experimental approaches are suitable for studying the thermal decomposition kinetics of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) can track mass loss and identify gaseous decomposition products (e.g., NH₃, NOₓ). Kinetic parameters (activation energy, pre-exponential factor) should be calculated using model-free methods like the Kissinger equation. Isothermal stability tests at 150–200°C can further validate decomposition pathways .
Q. How can this compound’s efficacy as a reactant in heterocyclic synthesis be optimized?
- Methodological Answer : In pyrimidine synthesis (e.g., 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines), reaction optimization involves varying molar ratios (this compound:chalcone = 1:1.2), solvent polarity (ethanol vs. DMF), and catalysts (LiOH vs. KOH). Yield improvements (>80%) are achievable via microwave-assisted synthesis (100°C, 30 min) compared to traditional reflux (6 hours) . Computational modeling (DFT) can predict transition states to guide solvent/catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
